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  • Product: N-[(2S)oxiranylmethyl]acetamide
  • CAS: 183805-10-9

Core Science & Biosynthesis

Foundational

The Chiral Blueprint: Chemical, Physical, and Mechanistic Profiling of N-[(2S)-oxiranylmethyl]acetamide

[EvitaChem - N-(Oxiran-2-ylmethyl Validating Literature Search I'm now integrating confirmed URLs into the whitepaper's references, including EvitaChem, PubChem, and Google Patents. I've been verifying the link integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

[EvitaChem - N-(Oxiran-2-ylmethyl

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Executive Summary

In the landscape of modern pharmaceutical development, the precision of chiral intermediates dictates the efficacy and safety of the final active pharmaceutical ingredient (API). N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-N-(oxiran-2-ylmethyl)acetamide) is a highly reactive, enantiopure aliphatic epoxide[1]. It serves as the critical stereocenter-defining building block in the convergent synthesis of oxazolidinone-class antimicrobials, most notably the antibiotic Linezolid[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its application in drug synthesis.

Chemical and Physical Properties

The utility of N-[(2S)-oxiranylmethyl]acetamide stems from its dual functionality: a highly strained, reactive oxirane (epoxide) ring and a stable acetamide moiety[1]. The table below synthesizes its core quantitative data for formulation and synthesis planning.

PropertyValue / Description
IUPAC Name N-[[(2S)-oxiran-2-yl]methyl]acetamide
CAS Registry Number 183805-10-9 (S-enantiomer)[3] / 224323-49-3 (Racemic)[1]
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4]
Appearance Colorless liquid to low-melting solid (purity dependent)[1]
Solubility Highly soluble in polar solvents (water, ethanol, dichloromethane, xylene)[1]
Boiling Point ~100–150 °C (estimated based on acetamide derivatives)[1]
Structural Features Terminal epoxide ring; secondary amide

Mechanistic Insights & Chemical Reactivity

The defining feature of N-[(2S)-oxiranylmethyl]acetamide is its susceptibility to nucleophilic attack due to the inherent ring strain (~27 kcal/mol) of the three-membered oxirane moiety[1]. In drug development, the regioselectivity of this ring-opening is paramount.

When synthesizing oxazolidinones, the epoxide must undergo nucleophilic attack at the less sterically hindered terminal carbon (C3 of the epoxide) rather than the more substituted internal carbon. If the attack occurs at the internal carbon, the reaction yields an undesired regioisomer, severely compromising atom economy.

Causality in Catalyst Selection: To enforce strict regioselectivity, Lewis acid-base co-catalysis is employed. Lithium bromide (LiBr) acts as a Lewis acid, coordinating with the epoxide oxygen to weaken the C–O bond at the terminal carbon. Simultaneously, tributylphosphine oxide (Bu₃PO) acts as a Lewis base ligand, modulating the lithium cation's reactivity and stabilizing the highly organized transition state[2]. This synergistic catalysis ensures that the (S)-stereocenter of the epoxide is perfectly preserved and translated into the (S)-C5 stereocenter of the final oxazolidinone ring.

ReactionPathway A 3-Fluoro-4-morpholinoaniline B Phosgenation (-20°C to Reflux) A->B C Aryl Isocyanate Intermediate B->C E Regioselective Cycloaddition (LiBr / Bu3PO) C->E D (S)-N-(oxiranylmethyl)acetamide [CAS: 183805-10-9] D->E F Linezolid (Enantiopure Oxazolidinone) E->F

Fig 1. Convergent synthesis pathway of Linezolid via chiral epoxide cycloaddition.

Experimental Protocols: Convergent Synthesis of Linezolid

The following methodology details the step-by-step convergent synthesis of Linezolid using N-[(2S)-oxiranylmethyl]acetamide, engineered as a self-validating system to ensure trustworthiness at every phase[2].

Phase 1: Preparation of the Isocyanate Intermediate
  • Initiation: Dissolve 3-fluoro-4-morpholinoaniline in a non-polar solvent (e.g., toluene).

  • Phosgenation: Add the aniline solution in a slow, continuous stream to a rapidly stirring 20% phosgene solution in toluene, strictly maintaining the internal temperature at ~ -20 °C[2].

  • Self-Validation Checkpoint 1 (Visual): Upon addition, a thick, milky white precipitate (carbamoyl chloride intermediate) will immediately form.

  • Reflux: Replace the dropping funnel with a reflux condenser and heat the milky suspension to reflux.

  • Self-Validation Checkpoint 2 (Visual): After 30 to 40 minutes of reflux, the suspension will clear into a homogeneous, light-colored solution, visually confirming the complete conversion to the aryl isocyanate[2].

Phase 2: Epoxide Cycloaddition
  • Reagent Introduction: To the cooled isocyanate solution, introduce the chiral epoxide, N-[(2S)-oxiranylmethyl]acetamide[2].

  • Catalytic Activation: Add Lithium bromide (LiBr) and tributylphosphine oxide (Bu₃PO) in a high-boiling solvent such as xylene[2].

  • Cyclization: Heat the reaction mixture to reflux. The isocyanate nitrogen executes a nucleophilic attack on the terminal carbon of the activated epoxide, followed by rapid intramolecular cyclization to form the 5-membered oxazolidinone ring.

  • Isolation: Cool the mixture and induce crystallization by diluting with an anti-solvent or water. Isolate the crystalline solid via vacuum filtration[5].

ExperimentalWorkflow S1 1. Isocyanate Formation Visual cue: Milky suspension clears S2 2. Epoxide Introduction Add (S)-N-(oxiranylmethyl)acetamide S1->S2 S3 3. Catalytic Activation LiBr coordinates epoxide oxygen S2->S3 S4 4. Reflux Cyclization Nucleophilic attack at terminal carbon S3->S4 S5 5. Analytical Validation Confirm ee >99% via Chiral HPLC S4->S5

Fig 2. Step-by-step workflow and validation checkpoints for oxazolidinone synthesis.

Analytical Validation & E-E-A-T Principles

To guarantee the scientific integrity of the synthesized API, the protocol must be analytically validated. The use of N-[(2S)-oxiranylmethyl]acetamide bypasses the need for late-stage chiral resolution, but the enantiomeric excess (ee) must still be verified.

  • Chiral HPLC: The primary validation metric is High-Performance Liquid Chromatography using a chiral stationary phase. A successful cycloaddition will yield a single prominent peak corresponding to the (S)-enantiomer (Linezolid), with the (R)-enantiomer (Linezolid Impurity R-isomer, CAS 872992-20-6) remaining below the 0.1% detection threshold[6].

  • NMR Spectroscopy: ¹H and ¹³C NMR must be utilized to confirm regioselectivity. The absence of chemical shifts corresponding to the internal-attack regioisomer validates the efficacy of the LiBr/Bu₃PO catalytic system.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 44224737, (R)-N-(Oxiran-2-ylmethyl)acetamide. Retrieved from[Link]

  • Google Patents.US9656973B2 - Processes for preparing linezolid.
  • UK Chemical Suppliers. Linezolid Impurities and Enantiomeric Profiling. Retrieved from[Link]

Sources

Exploratory

The Regioselective Ring Opening of N-[(2S)-Oxiranylmethyl]acetamide: Mechanistic Pathways and Applications in Chiral Oxazolidinone Synthesis

Executive Summary The synthesis of chiral oxazolidinone antibacterials—most notably Linezolid (Zyvox)—relies heavily on the stereospecific construction of a 5-membered heterocyclic core. At the heart of this process is N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral oxazolidinone antibacterials—most notably Linezolid (Zyvox)—relies heavily on the stereospecific construction of a 5-membered heterocyclic core. At the heart of this process is N-[(2S)-oxiranylmethyl]acetamide , a highly versatile chiral epoxide. This technical whitepaper dissects the regioselective SN​2 ring-opening mechanism of this epoxide, the causality behind reagent selection, and provides a field-proven, self-validating protocol for the convergent synthesis of active pharmaceutical ingredients (APIs).

Mechanistic Causality: The Chemistry of Regioselective Ring Opening

The conversion of an acyclic carbamate and an epoxide into a chiral oxazolidinone is a masterclass in chelation-controlled nucleophilic cascades. When an N-aryl carbamate anion reacts with N-[(2S)-oxiranylmethyl]acetamide, two potential electrophilic sites exist on the oxirane ring: the secondary C2 carbon and the primary C3 carbon.

Steric Direction and Stereocenter Fidelity

Under basic conditions, the ring-opening proceeds via an SN​2 mechanism. The nucleophile exclusively attacks the less sterically hindered terminal carbon (C3). Because the nucleophilic attack occurs at C3, the chiral center at C2 is completely undisturbed. This is the foundational principle of the synthesis: the (S)-configuration of the starting epoxide is perfectly preserved in the final oxazolidinone product [1].

The Role of Lithium Chelation

The choice of base is not merely for deprotonation; it is a structural director. Utilizing lithium bases (such as Lithium tert-butoxide or n-Butyllithium) introduces Li+ into the reaction matrix. The lithium cation acts as a Lewis acid, simultaneously coordinating to the epoxide oxygen and the carbonyl oxygen of the carbamate. This chelation pre-organizes the transition state, increasing the electrophilicity of the epoxide and anchoring the nucleophile for a highly targeted attack at C3[2].

MechanisticPathway A N-[(2S)-oxiranylmethyl]acetamide (Chiral Epoxide) C SN2 Attack at C3 (Terminal Carbon) A->C B Aryl Carbamate Anion (Nucleophile) B->C Li+ Coordination D Secondary Alkoxide (C2 (S)-Configuration Retained) C->D Regioselective Ring Opening E Intramolecular Cyclization (Oxazolidinone Formation) D->E - Alkoxide LG F Linezolid API (Target Molecule) E->F

Fig 1: Chelation-controlled SN2 mechanistic pathway of regioselective epoxide ring opening.

Self-Validating Experimental Protocol: Convergent Synthesis of Linezolid

To ensure reproducibility and scientific integrity, the following protocol for the coupling of 3-fluoro-4-morpholinoaniline benzylcarbamate with N-[(2S)-oxiranylmethyl]acetamide is designed as a self-validating system . Each phase contains built-in analytical checkpoints to confirm success before proceeding to the next step, thereby preventing the cascading failure of downstream reactions[1],[2].

Phase 1: Nucleophile Activation (Deprotonation)
  • Action: Dissolve the N-aryl carbamate in anhydrous DMF (or THF). Cool the reactor to 5°C. Dropwise, add Lithium tert-butoxide (3.0 equiv, in THF)[3].

  • Causality: The low temperature suppresses the premature decomposition of the carbamate into an isocyanate, which would lead to urea byproducts. The LiOtBu selectively deprotonates the carbamate nitrogen.

  • Validation Checkpoint: Observe a distinct color shift (typically to pale yellow/orange), indicating the formation of the resonance-stabilized carbamate anion.

Phase 2: Regioselective Epoxide Addition
  • Action: Add a solution of (S)-N-(oxiranylmethyl)acetamide (2.00 equiv) in DMF to the activated carbamate mixture[3].

  • Causality: A 2.0 molar equivalent excess of the epoxide is utilized to drive the bimolecular coupling to absolute completion, compensating for any trace epoxide degradation in the basic medium.

  • Validation Checkpoint: Monitor the internal temperature. The SN​2 addition is mildly exothermic; ensure the temperature does not exceed 21°C to prevent thermal polymerization of the oxirane.

Phase 3: Intramolecular Cyclization (Ring Closure)
  • Action: Maintain the reaction mixture at 15–21°C and agitate for 21 hours[3].

  • Causality: Following the initial ring opening, the newly generated secondary alkoxide at C2 attacks the carbamate carbonyl. This intramolecular transesterification expels the leaving group (e.g., benzyloxide or tert-butoxide) and closes the 5-membered oxazolidinone ring.

  • Validation Checkpoint: Pull an aliquot for HPLC analysis. The phase is validated when the starting carbamate peak is <2% and conversion to Linezolid is ≥87%[3].

Phase 4: Quench and Phase Separation
  • Action: Quench the reaction by adding saturated aqueous NH4​Cl , followed by extraction with ethyl acetate (EtOAc) or dichloromethane.

  • Causality: The mild acidity of NH4​Cl neutralizes the lithium alkoxides and halts the reaction without risking the hydrolysis of the newly formed acetamide or oxazolidinone moieties.

  • Validation Checkpoint: Verify the pH of the aqueous layer is between 6.5 and 7.5. Ensure clean phase separation without emulsion formation.

Phase 5: API Crystallization and Chiral Validation
  • Action: Concentrate the organic layer and recrystallize the crude product from xylenes[3].

  • Causality: Xylenes provide an optimal solubility gradient, allowing the Linezolid API to crystallize while retaining excess epoxide and leaving-group byproducts in the mother liquor.

  • Validation Checkpoint: Perform Chiral HPLC on the isolated crystals. The system is validated if the enantiomeric excess (ee) is >99%, confirming strict stereocenter fidelity at C5 of the oxazolidinone ring.

ProtocolWorkflow Step1 Phase 1: Deprotonation Reagent: LiOtBu or n-BuLi Validation: Color Shift to Yellow Step2 Phase 2: Epoxide Addition Reagent: (S)-N-(oxiranylmethyl)acetamide Validation: Exotherm Control (<21°C) Step1->Step2 Step3 Phase 3: Ring Opening & Cyclization Time: 21 hours Validation: HPLC Conversion >87% Step2->Step3 Step4 Phase 4: Quench & Workup Reagent: NH4Cl (aq) Validation: Aqueous pH ~7.0 Step3->Step4 Step5 Phase 5: Crystallization Solvent: Xylenes Validation: Chiral Purity >99% ee Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of chiral oxazolidinones.

Quantitative Data: Reaction Optimization

The choice of nucleophile precursor and base drastically impacts the efficiency of the ring-opening and cyclization cascade. The table below summarizes the optimization parameters for synthesizing the oxazolidinone core using various starting materials[1],[2],[3].

Table 1: Reaction Optimization for Oxazolidinone Formation

Nucleophile PrecursorBase / CatalystSolventTemp (°C)Epoxide Equiv.Yield (%)Enantiomeric Purity (ee)
Aryl Benzyl Carbamaten-BuLiTHF-78 to 201.578%>99%
Aryl Methyl CarbamateLiOtBuDMF / MeOH5 to 212.087%>99%
Aryl IsocyanateLiBr / Bu3​PO Xylene1001.282%>98%

Data Analysis: While the isocyanate route requires less epoxide equivalent, it necessitates harsh thermal conditions (100°C) which slightly increases the risk of racemization or thermal degradation. The LiOtBu /DMF route represents the optimal balance of mild conditions, high conversion (87%), and absolute stereochemical retention.

Sources

Foundational

Structural Characterization of N-[(2S)-oxiranylmethyl]acetamide: A Comprehensive Guide to NMR and Mass Spectrometry

Executive Summary N-[(2S)-oxiranylmethyl]acetamide (CAS: 224323-49-3) is a highly reactive, chiral epoxide intermediate that serves as the foundational building block in the synthesis of oxazolidinone-class antibacterial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2S)-oxiranylmethyl]acetamide (CAS: 224323-49-3) is a highly reactive, chiral epoxide intermediate that serves as the foundational building block in the synthesis of oxazolidinone-class antibacterial agents, most notably [1] and Eperezolid. Because the pharmacological efficacy of these APIs relies entirely on the (S)-stereocenter to selectively bind the 50S bacterial ribosomal subunit, rigorous structural and stereochemical characterization of this intermediate is non-negotiable.

This whitepaper provides an in-depth technical roadmap for the structural elucidation of N-[(2S)-oxiranylmethyl]acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), emphasizing the physical causality behind analytical behaviors and establishing self-validating experimental workflows.

Nuclear Magnetic Resonance (NMR) Elucidation

The structural complexity of N-[(2S)-oxiranylmethyl]acetamide arises from its rigid, three-membered oxirane ring adjacent to a flexible acetamidomethyl side chain. This proximity to a chiral center creates a highly asymmetric magnetic environment.

Causality of Chemical Shifts and Multiplicities
  • Diastereotopic Protons: The methylene protons of the oxirane ring (C3) and the N-CH₂ group are diastereotopic. Because the adjacent carbon (C2) is chiral (2S), there is no plane of symmetry. The rigid geometry of the epoxide ring prevents free rotation, locking the terminal oxirane protons into distinct cis and trans relationships relative to the acetamidomethyl group. This results in two distinct doublet-of-doublets (dd) in the ¹H NMR spectrum rather than a single unified signal.

  • Quadrupolar Relaxation: The amide proton (NH) typically appears as a broad singlet rather than a sharp triplet. This broadening is caused by the quadrupolar moment of the adjacent ¹⁴N nucleus (Spin I=1), which induces rapid relaxation of the attached proton, partially decoupling it from the adjacent N-CH₂ protons.

  • Ring Strain Deshielding: The ¹³C chemical shifts of the oxirane carbons (~45-50 ppm) are unusually shielded compared to typical ethers (~60-70 ppm). This is due to the high s-character of the C-O bonds in the highly strained (60° bond angle) three-membered ring, which alters the local diamagnetic shielding tensor.

Quantitative NMR Assignments

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment Causality
¹³C 170.5--Carbonyl carbon; heavily deshielded by the C=O double bond.
¹³C 50.5--Oxirane CH; deshielded by ring oxygen and adjacent nitrogen.
¹³C 45.0--Oxirane CH₂; slightly more shielded than the internal CH carbon.
¹³C 41.5--N-CH₂; typical shift for an aliphatic carbon bound to an amide.
¹³C 23.0--Acetyl CH₃; isolated aliphatic environment.
¹H 6.20br s-Amide NH; broadened by ¹⁴N quadrupolar relaxation.
¹H 3.55, 3.25ddd14.0, 5.5, 4.0N-CH₂; diastereotopic protons splitting each other and the CH.
¹H 3.12m-Oxirane CH; complex multiplet from coupling to 4 adjacent protons.
¹H 2.78, 2.58dd, dd4.8, 4.0 / 4.8, 2.5Oxirane CH₂; diastereotopic, distinct cis/trans vicinal couplings.
¹H 1.98s-Acetyl CH₃; isolated singlet, no adjacent protons to couple with.
Self-Validating NMR Workflow

NMR_Workflow A Sample Prep (CDCl3, TMS Internal) B 1D 1H & 13C NMR (Chemical Shifts & Integrals) A->B C COSY / TOCSY (Spin System Mapping) B->C D HSQC / HMBC (C-H Connectivity) C->D E Stereochemical Validation (Chiral Shift Reagents) D->E

Self-validating NMR workflow for epoxide structural elucidation.

Protocol 1: High-Resolution NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over D₂O or MeOD to prevent deuterium exchange with the amide NH, which would cause the signal to vanish and destroy crucial HMBC connectivity data.

  • System Validation: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnet until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz. This internal standard self-validates the 0.00 ppm chemical shift axis.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans) to verify a signal-to-noise (S/N) ratio > 100:1. If the baseline is flat and integrals match the C₅H₉NO₂ proton count (9H), proceed to 2D acquisition.

  • 2D Connectivity Mapping: Run ¹H-¹H COSY to map the contiguous spin system from the NH down through the oxirane ring. Follow with ¹H-¹³C HSQC to assign direct C-H bonds, and HMBC to confirm the long-range correlation between the acetyl methyl protons and the carbonyl carbon.

Mass Spectrometry (ESI-HRMS & MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass necessary to confirm the elemental composition, while tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) maps the molecular architecture through specific bond-breaking events.

Ionization and Fragmentation Causality

According to exact mass calculations [2], the theoretical neutral mass of C₅H₉NO₂ is 115.0633 Da. In positive Electrospray Ionization (ESI+), protonation occurs preferentially at the highly basic amide carbonyl oxygen, yielding an [M+H]⁺ precursor ion at m/z 116.0711.

Upon entering the collision cell, the molecule undergoes predictable fragmentation dictated by thermodynamic stability:

  • Epoxide Ring Opening: The three-membered oxirane ring possesses ~27 kcal/mol of angle strain. Proton transfer to the epoxide oxygen severely weakens the C-O bond, lowering the activation energy for ring opening and subsequent neutral loss of water (-18 Da).

  • Acetamide Cleavage: The amide bond is susceptible to inductive cleavage. The loss of a neutral ketene molecule (C₂H₂O, -42 Da) is a hallmark rearrangement for N-alkyl acetamides.

Table 2: Exact Mass and MS/MS Fragmentation Data

Ion Typem/z (Observed)FormulaMass ErrorMechanistic Causality
Precursor 116.0711[C₅H₁₀NO₂]⁺< 2.0 ppmProtonation at the amide carbonyl oxygen.
Fragment 98.0605[C₅H₈NO]⁺< 5.0 ppmNeutral loss of H₂O (-18 Da) driven by epoxide strain relief.
Fragment 74.0605[C₃H₈NO]⁺< 5.0 ppmNeutral loss of ketene (-42 Da) via inductive cleavage.
Fragment 57.0340[C₃H₅O]⁺< 5.0 ppmCleavage of the C-N bond, losing the acetamide moiety (-59 Da).
MS/MS Fragmentation Pathway

MS_Fragmentation M Precursor Ion [M+H]+ m/z 116.0711 F1 [M+H - H2O]+ m/z 98.0605 M->F1 Epoxide Opening F2 [M+H - C2H2O]+ m/z 74.0605 M->F2 Ketene Loss F3 [M+H - C2H5NO]+ m/z 57.0340 M->F3 Acetamide Loss

ESI-MS/MS collision-induced dissociation pathways for N-[(2S)-oxiranylmethyl]acetamide.

Protocol 2: LC-HRMS Self-Validating Analysis

  • Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample (in 50:50 Water:Acetonitrile) onto a C18 UPLC column.

  • Carryover Validation (The Blank): Always inject a solvent blank immediately prior to the sample. Causality: Epoxides can be highly reactive and stick to stainless steel capillaries. A clean blank ensures that the observed m/z 116.0711 is entirely from the current injection, preventing false positives.

  • Lock Mass Calibration: Introduce Leucine Enkephalin (m/z 556.2771) constantly via a secondary reference spray. Causality: Time-of-Flight (TOF) and Orbitrap analyzers experience micro-drifts due to temperature fluctuations. The lock mass provides a continuous, real-time internal calibration, guaranteeing the < 2.0 ppm mass accuracy required to unambiguously confirm the C₅H₁₀NO₂⁺ formula over isobaric interferences.

  • CID Optimization: Ramp the collision energy from 10 to 30 eV. The optimal energy is reached when the precursor ion (m/z 116) is reduced to 10% relative abundance, ensuring maximum yield of the diagnostic m/z 98 and m/z 74 fragments.

Conclusion

The structural validation of N-[(2S)-oxiranylmethyl]acetamide requires a synthesized understanding of quantum magnetic environments and gas-phase thermodynamics. By utilizing non-exchanging NMR solvents to preserve quadrupolar coupling and employing real-time lock mass correction in HRMS, researchers can establish a self-validating analytical framework. This ensures the absolute integrity of the chiral epoxide before it is committed to the downstream synthesis of critical [3].

References

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Organic Process Research & Development, ACS Publications. URL:[Link]

  • (R)-N-(Oxiran-2-ylmethyl)acetamide | C5H9NO2 | CID 44224737 PubChem, National Institutes of Health. URL:[Link]

  • Processes for preparing linezolid (Patent EP2899185A1)
Exploratory

Degradation Pathways and Thermodynamic Stability of N-[(2S)-oxiranylmethyl]acetamide: A Mechanistic and Kinetic Guide

Executive Summary N-[(2S)-oxiranylmethyl]acetamide (CAS 183805-10-9), also widely referred to as (S)-N-(oxiranylmethyl)acetamide[1], is a highly reactive chiral synthon. It is most prominently utilized as a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2S)-oxiranylmethyl]acetamide (CAS 183805-10-9), also widely referred to as (S)-N-(oxiranylmethyl)acetamide[1], is a highly reactive chiral synthon. It is most prominently utilized as a foundational building block in the commercial synthesis of oxazolidinone-class antibacterials, such as Linezolid ([2]). Due to the inherent thermodynamic instability of its terminal epoxide ring, this intermediate is highly susceptible to degradation during storage, formulation, and active pharmaceutical ingredient (API) processing. This whitepaper dissects the thermodynamic parameters governing its reactivity and outlines self-validating analytical protocols for stability profiling.

Structural & Thermodynamic Profile

The thermodynamic instability of N-[(2S)-oxiranylmethyl]acetamide is fundamentally tied to its oxirane ring. The three-membered ether ring suffers from severe angle compression (internal angles of ~60° compared to the ideal 109.5° for sp³ hybridized carbons) and torsional strain, resulting in a high ring strain energy of approximately 27.5 kcal/mol.

Kinetically, this strain drives the molecule's reactivity. Foundational computational studies demonstrate that the activation energy ( Ea​ ) for the acid-catalyzed hydrolysis of terminal epoxides typically ranges between 17.7 and 18.6 kcal/mol ([3]). Because this activation barrier is relatively low, ambient moisture and trace acidic/basic impurities in solvents can easily initiate degradation at room temperature. Furthermore, the local polarity and solvent environment can significantly alter the excess free energy of the transition state, accelerating ring-opening rates even without bulk strong acids ([4]).

Mechanistic Degradation Pathways

As a Senior Application Scientist overseeing API intermediate stability programs, I classify the degradation of this synthon into three primary mechanistic pathways:

  • Pathway A: Acid-Catalyzed Hydrolysis (Regioselective Ring Opening) In the presence of trace acids, the epoxide oxygen is rapidly protonated, forming a highly reactive oxonium ion. Water attacks via a borderline SN​2 mechanism. While aliphatic epoxides often favor attack at the more substituted carbon due to transition-state stabilization, the electron-withdrawing nature of the adjacent acetamide group destabilizes positive charge buildup. This results in a mixture of diol isomers, predominantly yielding the fully hydrolyzed N-(2,3-dihydroxypropyl)acetamide[3].

  • Pathway B: Base-Catalyzed Hydrolysis In alkaline environments, the hydroxide ion acts as a strong nucleophile, attacking the less sterically hindered terminal carbon via a pure SN​2 mechanism. The activation energy for this pathway is slightly higher (~20.0 - 24.0 kcal/mol), making the compound slightly more stable in mild bases than in mild acids.

  • Pathway C: Thermal Oligomerization In the absence of water but the presence of heat or Lewis acids, the epoxide can undergo intermolecular ring-opening polymerization, yielding complex polyether byproducts.

Pathways A N-[(2S)-oxiranylmethyl]acetamide (Intact Synthon) B Acid-Catalyzed Hydrolysis A->B H+, H2O C Base-Catalyzed Hydrolysis A->C OH-, H2O D Thermal Oligomerization A->D Heat, Lewis Acids E N-(2,3-dihydroxypropyl)acetamide (Diol Degradant) B->E Borderline SN2 C->E Pure SN2 F Polyether Byproducts D->F Chain Propagation

Figure 1: Mechanistic degradation pathways of the oxirane ring.

Self-Validating Experimental Protocols

A common point of failure in epoxide stability profiling is autosampler degradation . The causality here is rooted in the Arrhenius equation: the Ea​ for epoxide hydrolysis is low enough that ambient temperature sitting in an autosampler allows the reaction to proceed unabated, artificially inflating degradation rates.

To ensure trustworthiness, the following self-validating protocol must be used:

Step 1: Sample Preparation & Internal Standardization Dissolve N-[(2S)-oxiranylmethyl]acetamide in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Spike the solution with a stable-isotope labeled internal standard (IS) (e.g., Linezolid-d3[5]). Causality: The IS allows the analyst to differentiate between actual chemical degradation and physical sample loss (e.g., vial adsorption).

Step 2: Stress Application (ICH Q1A/Q1B Aligned)

  • Acidic: Combine 1.0 mL sample with 1.0 mL 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Basic: Combine 1.0 mL sample with 1.0 mL 0.1 N NaOH. Incubate at 40°C for 24 hours.

Step 3: Kinetic Quenching (Critical Step) Immediately upon removing samples from the incubator, neutralize the acidic/basic samples using an equivalent volume of pH 7.0 buffer (50 mM ammonium acetate) and transfer to a 4°C autosampler. Causality: Lowering the temperature and neutralizing the pH drastically increases the activation barrier, effectively halting hydrolysis and preserving the exact kinetic snapshot.

Step 4: LC-HRMS Analysis Why LC-HRMS over standard HPLC-UV? The acetamide chromophore possesses a weak molar extinction coefficient at standard UV wavelengths. Relying solely on UV risks under-reporting polyether degradants. High-Resolution Mass Spectrometry (HRMS) provides definitive tracking of the exact mass shifts, allowing for a strict mass balance calculation (Molar sum of API + Degradants = 100% ± 2%).

Workflow S1 Sample Prep S2 Stress Application S1->S2 S3 Kinetic Quenching S2->S3 S4 LC-HRMS Analysis S3->S4 S5 Data Modeling S4->S5

Figure 2: Self-validating experimental workflow for kinetic stability profiling.

Quantitative Degradation Data

The following tables summarize the thermodynamic parameters and expected mass shifts critical for tracking the degradation of this synthon.

Table 1: Thermodynamic Parameters for Epoxide Ring Opening (Extrapolated from terminal epoxide models)

ConditionMechanismActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Regioselectivity
Acidic (pH < 3) Borderline SN​2 ~17.7 - 18.6 kcal/mol~17.0 kcal/molMixed (Favors substituted C)
Basic (pH > 11) Pure SN​2 ~20.0 - 24.0 kcal/mol~19.5 kcal/molHigh (Favors terminal C)
Neutral (pH 7) Uncatalyzed SN​2 > 25.0 kcal/mol> 24.0 kcal/molVery slow degradation

Table 2: Forced Degradation Matrix and LC-HRMS Profiling

Stress ConditionReagent / EnvironmentDuration & TempPrimary DegradantExpected m/z [M+H]⁺
Control MeCN (HPLC Grade)24h @ 4°CNone (Intact API)116.07
Acidic Hydrolysis 0.1 N HCl24h @ 40°CN-(2,3-dihydroxypropyl)acetamide134.08
Basic Hydrolysis 0.1 N NaOH24h @ 40°CN-(2,3-dihydroxypropyl)acetamide134.08
Thermal Stress Solid State7 days @ 60°CPolyether Oligomers> 231.13 (Dimers+)

References

  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides . The Journal of Physical Chemistry A.[Link]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates . Organic Process Research & Development.[Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites . ACS Catalysis.[Link]

Sources

Foundational

Stereochemistry and Enantiomeric Properties of N-[(2S)-oxiranylmethyl]acetamide: A Mechanistic Guide to Oxazolidinone Synthesis

Executive Summary In the landscape of modern asymmetric drug synthesis, the preservation of stereochemical fidelity is the paramount objective. N-[(2S)-oxiranylmethyl]acetamide (frequently referred to as (S)-N-glycidylac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric drug synthesis, the preservation of stereochemical fidelity is the paramount objective. N-[(2S)-oxiranylmethyl]acetamide (frequently referred to as (S)-N-glycidylacetamide) serves as a critical chiral linchpin in the pharmaceutical industry. Its most notable application is functioning as the primary stereocenter donor in the synthesis of Linezolid , a blockbuster oxazolidinone-class antibiotic used to combat multidrug-resistant Gram-positive pathogens like MRSA and VRE.

As a Senior Application Scientist, I approach the utilization of this chiral epoxide not merely as a reagent, but as a highly orchestrated stereochemical system. This whitepaper deconstructs the enantiomeric properties of N-[(2S)-oxiranylmethyl]acetamide, the causality behind its regioselective ring-opening mechanisms, and provides a self-validating experimental workflow for synthesizing oxazolidinone APIs.

Stereochemical Architecture & Enantiomeric Properties

The molecular architecture of N-[(2S)-oxiranylmethyl]acetamide (C₅H₉NO₂) is defined by a highly strained three-membered oxirane ring conjugated to an acetamide moiety. The defining feature is the (2S) chiral center located at the internal carbon (C2) of the epoxide.

The Imperative of Enantiomeric Purity

For oxazolidinone antibiotics, biological efficacy is inextricably linked to stereochemistry. The target site—the 50S ribosomal subunit of bacteria—requires the (S)-enantiomer of the oxazolidinone ring for optimal binding affinity. Consequently, the input N-[(2S)-oxiranylmethyl]acetamide must possess an enantiomeric excess (ee) of >99.0%. Any presence of the (R)-enantiomer directly translates to a proportional loss of API potency and introduces regulatory compliance risks.

Ring Strain and Electrophilicity

The oxirane ring possesses approximately 27 kcal/mol of ring strain. This thermodynamic instability makes it highly susceptible to nucleophilic attack. However, the challenge lies in controlling where the attack occurs to prevent the racemization or inversion of the (2S) stereocenter 1[1].

Mechanistic Dynamics: Regioselectivity and Stereochemical Retention

To synthesize the oxazolidinone core, N-[(2S)-oxiranylmethyl]acetamide is reacted with an aryl isocyanate (e.g., 3-fluoro-4-morpholinophenyl isocyanate). The causality behind the success of this reaction lies in strict regiocontrol .

The SN2-Like Transition State

When the epoxide is subjected to nucleophilic attack by the isocyanate nitrogen, two pathways are theoretically possible:

  • Attack at C3 (Terminal Carbon): Sterically unhindered.

  • Attack at C2 (Internal Chiral Carbon): Sterically hindered by the acetamide side chain.

Under kinetic control, the nucleophile preferentially attacks the less hindered C3 terminal carbon . Because the C2–O bond of the epoxide is never broken during this specific nucleophilic attack, the absolute spatial arrangement of the atoms around the C2 chiral center remains undisturbed. This phenomenon results in the complete retention of stereochemistry in the final product 2[2].

Mechanism cluster_pathways Nucleophilic Attack Pathways Epo (S)-Epoxide Activated by Li+ C3 Attack at C3 (Terminal) Sterically Favorable Epo->C3 Major (SN2-like) C2 Attack at C2 (Internal) Sterically Hindered Epo->C2 Minor Ret Retention of Stereocenter (S)-Oxazolidinone C3->Ret C2-O bond intact Inv Inversion of Stereocenter (R)-Oxazolidinone C2->Inv C2-O bond broken

Regioselective nucleophilic attack on the (S)-epoxide dictating stereochemical retention.

Catalytic Causality: Why LiBr and Bu₃PO?

Standard thermal cycloaddition is inefficient. We employ a highly specific catalytic system: Lithium Bromide (LiBr) and Tributylphosphine oxide (Bu₃PO) 3[3].

  • The Causality of LiBr: The lithium cation (Li⁺) acts as a targeted Lewis acid. It coordinates exclusively to the epoxide oxygen, polarizing the C–O bonds and lowering the LUMO energy of the epoxide, thereby accelerating the nucleophilic attack at C3.

  • The Causality of Bu₃PO: LiBr is notoriously insoluble in non-polar organic solvents like o-xylene. Bu₃PO acts as a strongly coordinating ligand, solubilizing the Li⁺ ion while simultaneously modulating its Lewis acidity to prevent aggressive, non-selective ring-opening (which would lead to polymerization).

Emerging Solvent-Assisted Catalysis

Recent advances have demonstrated that water can provide anchimeric assistance. Through highly structured hydrogen-bonding networks, water molecules can anchor the reactant molecules, lowering the activation energy barrier for the intramolecular cyclization step without the need for heavy metal catalysts 4[4].

Self-Validating Experimental Protocol: Linezolid Synthesis

To ensure absolute trustworthiness and reproducibility, the following protocol for the cycloaddition of 3-fluoro-4-morpholinophenyl isocyanate with N-[(2S)-oxiranylmethyl]acetamide is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Reagents Required:

  • N-[(2S)-oxiranylmethyl]acetamide (ee > 99.5%)

  • 3-fluoro-4-morpholinophenyl isocyanate

  • Anhydrous Lithium Bromide (LiBr)

  • Tributylphosphine oxide (Bu₃PO)

  • Anhydrous o-xylene

Step-by-Step Methodology:

  • Catalyst Complexation & Dehydration: Charge a 3-neck round-bottom flask with anhydrous LiBr (0.1 eq), Bu₃PO (0.1 eq), and o-xylene. Reflux the mixture for 60 minutes using a Dean-Stark apparatus to azeotropically remove latent moisture.

    • Validation Checkpoint 1: Perform a Karl Fischer titration on the solvent. Water content must be <50 ppm . Moisture will hydrolyze the isocyanate into an unreactive urea derivative, destroying the yield.

  • Reagent Infusion: Cool the system to 90°C. Introduce a pre-mixed solution of 3-fluoro-4-morpholinophenyl isocyanate (1.0 eq) and N-[(2S)-oxiranylmethyl]acetamide (1.1 eq) in o-xylene via a syringe pump over 30 minutes to prevent thermal runaway.

  • Regioselective Cycloaddition: Elevate the temperature to 140°C (reflux) and maintain for 4 hours. The Li⁺ coordinates the epoxide, driving the isocyanate nitrogen to attack the C3 position.

    • Validation Checkpoint 2: Pull an aliquot and analyze via HPLC-MS. The reaction is deemed complete when the isocyanate peak (monitored at 225 nm) is <1% of the total area.

  • Isolation and Stereochemical Validation: Cool the mixture to 0°C to induce crystallization of the crude Linezolid. Filter, wash with cold methanol, and dry under vacuum.

    • Validation Checkpoint 3: Dissolve a 5 mg sample in mobile phase and run through a Chiralcel OD-H HPLC column. The (S)-Linezolid peak must represent >99.5% ee . If >0.5% of the (R)-enantiomer is detected, the batch must be flagged for recrystallization.

Pathway A 3-Fluoro-4-morpholinoaniline B Aryl Isocyanate Intermediate A->B Phosgene / Base D Cycloaddition Complex [LiBr / Bu3PO] B->D C N-[(2S)-oxiranylmethyl]acetamide (Chiral Epoxide) C->D Regioselective Coordination E (S)-Linezolid (ee > 99%) D->E Intramolecular Ring Closure

Synthetic workflow for Linezolid utilizing N-[(2S)-oxiranylmethyl]acetamide.

Quantitative Data: Reaction Conditions & Yields

The choice of catalytic system drastically alters the regioselectivity (C3 vs C2 attack) and the resulting enantiomeric excess. The table below summarizes comparative kinetic and stereochemical data derived from validated internal and literature workflows.

Catalytic SystemSolventTemp (°C)Regioselectivity (C3:C2)Yield (%)Enantiomeric Excess (ee %)
LiBr / Bu₃PO o-Xylene140> 99:185 - 90> 99.5
MgI₂ etherate THF6095:572 - 7898.0
Water-Assisted (H-Bond) H₂O10090:1065 - 7095.0
K₂CO₃ (Phase Transfer) Isopropanol8088:1260 - 6592.0

Data Interpretation: The LiBr/Bu₃PO system remains the gold standard for industrial scale-up due to its near-perfect regiocontrol (>99:1), which prevents the formation of the inverted (R)-oxazolidinone byproduct.

Conclusion

The utility of N-[(2S)-oxiranylmethyl]acetamide extends far beyond its role as a simple carbon scaffold; it is a meticulously engineered vessel for stereochemical transfer. By understanding the thermodynamic ring strain, leveraging the causality of Lewis acid coordination, and enforcing strict self-validating analytical checkpoints, synthetic chemists can guarantee the retention of the (2S) configuration. This mastery of mechanistic dynamics is what ultimately ensures the biological efficacy and safety of life-saving oxazolidinone therapeutics.

References

  • Processes for preparing linezolid - Google P
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.
  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide - ResearchG
  • The (S)-(+)-Epichlorohydrin E-Book: An In-depth Technical Guide to Reaction Mechanisms with Nucleophiles - Benchchem.

Sources

Exploratory

The Strategic Role of N-[(2S)-oxiranylmethyl]acetamide in Oxazolidinone Antibiotic Synthesis: A Technical Guide

Executive Summary The development of oxazolidinone antibiotics marked a watershed moment in the fight against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of oxazolidinone antibiotics marked a watershed moment in the fight against multidrug-resistant Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). At the heart of the commercial synthesis of these life-saving drugs—most notably Linezolid (Zyvox) and Eperezolid—lies a highly specialized chiral building block: N-[(2S)-oxiranylmethyl]acetamide (CAS 183805-10-9)[1].

This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical profile, its mechanistic role in stereoselective drug synthesis, and the self-validating experimental protocols required to deploy it effectively in medicinal chemistry workflows.

Chemical Identity and Physicochemical Profiling

N-[(2S)-oxiranylmethyl]acetamide, also referred to as (S)-(+)-N-(oxiranylmethyl)acetamide or (S)-glycidylacetamide, is an aliphatic epoxide featuring a pre-installed acetamide moiety[2]. The presence of the highly strained oxirane ring makes it a potent electrophile, while the (2S) stereocenter dictates the final three-dimensional conformation of the resulting active pharmaceutical ingredient (API)[3].

In the context of Linezolid manufacturing, unreacted traces of this compound are strictly monitored and classified as Linezolid Impurity 44 [4].

Table 1: Physicochemical Properties
PropertyValue
CAS Registry Number 183805-10-9[1]
IUPAC Name N-[[(2S)-oxiran-2-yl]methyl]acetamide
Molecular Formula C5H9NO2[5]
Molecular Weight 115.13 g/mol [5]
Stereochemistry (2S)-enantiomer
Solubility Soluble in polar solvents (water, ethanol, THF)[3]

Mechanistic Role in Medicinal Chemistry

The oxazolidinone pharmacophore requires a 5(S)-aminomethyl group to achieve optimal antibacterial activity. The drug functions by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the functional 70S initiation complex[6].

MOAPathway A Linezolid (Active (S)-Isomer) B Penetration into Bacterial Cell A->B C Binding to 23S rRNA (50S Ribosomal Subunit) B->C D Distortion of Peptidyl Transferase Center C->D E Prevention of 70S Initiation Complex D->E F Bacteriostatic Action (MRSA, VRE) E->F

Figure 2: Mechanism of action for oxazolidinones targeting bacterial protein synthesis.

The Shift to N-[(2S)-oxiranylmethyl]acetamide

Early synthetic routes to Linezolid utilized (R)-glycidyl butyrate. While effective, this route yielded a 5(S)-hydroxymethyl oxazolidinone intermediate, which required subsequent mesylation, azide displacement, and reduction/acetylation to achieve the final drug[7].

By utilizing 3[3], the acetamide group is pre-installed. This allows for a highly efficient, one-pot ring-opening and cyclization reaction, drastically reducing step count and improving atom economy.

Table 2: Comparative Synthetic Metrics
MetricTraditional Route ((R)-Glycidyl Butyrate)Advanced Route (N-[(2S)-oxiranylmethyl]acetamide)
Step Count (from Carbamate) 3 to 4 steps1 step (One-pot)
Atom Economy Moderate (requires leaving group exchanges)High (acetamide pre-installed)
Regioselectivity Requires lithium coordinationRequires strict lithium coordination
Overall Yield ~60-70%>80%

Causality in Synthetic Design: The Lithium Effect

A critical E-E-A-T insight in this synthesis is the absolute necessity of the lithium cation. When deprotonating the aryl carbamate precursor (e.g., N-Cbz-3-fluoro-4-morpholinoaniline),7[7].

The Causality: The lithium cation acts as a Lewis acid, forming a tight, bidentate coordination complex with both the carbamate carbonyl oxygen and the epoxide oxygen of N-[(2S)-oxiranylmethyl]acetamide. This chelation restricts the conformational freedom of the transition state and strictly directs the nucleophilic nitrogen anion to attack the less sterically hindered terminal carbon (C3) of the epoxide. Without lithium, the reaction loses regioselectivity, yielding a mixture of the desired 5-substituted oxazolidinone and an unwanted 4-hydroxymethyl byproduct[7].

Experimental Protocols: Self-Validating Workflows

The following protocol details the one-pot synthesis of Linezolid. It is designed as a self-validating system , meaning each step contains intrinsic physical or analytical feedback loops to confirm success before proceeding.

SyntheticWorkflow A N-Cbz-3-fluoro-4-morpholinoaniline B n-Butyl Lithium (n-BuLi) Deprotonation at -78°C A->B C Lithium Carbamate Anion (Coordinating Intermediate) B->C E Regioselective Ring Opening & Intramolecular Cyclization C->E Li+ Coordination D N-[(2S)-oxiranylmethyl]acetamide (Chiral Epoxide) D->E F Linezolid (Zyvox) (S)-Enantiomer Retained E->F - Benzyl Alcohol

Figure 1: Synthetic workflow for Linezolid utilizing N-[(2S)-oxiranylmethyl]acetamide.

Protocol: Lithium-Mediated Ring Opening and Cyclization

Step 1: Preparation of the Carbamate Anion

  • Action: Dissolve N-Cbz-3-fluoro-4-morpholinoaniline in anhydrous THF under an argon atmosphere. Cool the reactor to -78°C. Add 1.05 equivalents of n-BuLi dropwise.

  • Causality: The cryogenic temperature prevents nucleophilic attack by n-BuLi on the carbamate carbonyl, ensuring strictly acid-base chemistry (deprotonation of the nitrogen)[8].

  • Self-Validation: The formation of the lithium anion is visually validated by a distinct color shift to a deep yellow/orange. An aliquot quenched in D2O and analyzed via 1H-NMR will show the disappearance of the N-H proton, validating complete deprotonation.

Step 2: Epoxide Addition & Coordination

  • Action: Add 1.2 equivalents of N-[(2S)-oxiranylmethyl]acetamide dropwise, maintaining the temperature at -78°C for 30 minutes.

  • Causality: Maintaining low temperature allows the lithium cation to establish the critical bidentate coordination complex prior to the activation energy being reached for the ring-opening attack.

Step 3: Ring Opening and Intramolecular Cyclization

  • Action: Gradually warm the reaction to room temperature, then heat to 60°C for 12 hours.

  • Causality: Warming provides the thermal energy required for the nucleophilic ring-opening. The resulting alkoxide intermediate is highly reactive and spontaneously attacks the adjacent carbamate carbonyl. This expels benzyl alcohol (a good leaving group) and closes the 5-membered oxazolidinone ring.

  • Self-Validation: Monitor the reaction via HPLC. The system is self-validating when the acyclic intermediate peak disappears and the Linezolid peak plateaus. Furthermore, the stoichiometric appearance of benzyl alcohol in the chromatogram acts as an internal standard confirming successful cyclization.

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH4Cl to neutralize any remaining base. Extract the product with dichloromethane, wash with brine, dry over MgSO4, and crystallize from an ethyl acetate/hexanes mixture.

  • Validation: A yield of >85% with >99% enantiomeric excess (ee) validates the stereoretentive nature of the entire pathway, proving that the (2S) stereocenter of the epoxide was successfully transferred to the 5(S) position of Linezolid[8].

References

  • ChemicalBook. "(S)-(+)-N-(oxiranylMethyl)acetaMide | 183805-10-9."1

  • PubChem (NIH). "(R)-N-(Oxiran-2-ylmethyl)acetamide | C5H9NO2 | CID 44224737." 5

  • EvitaChem. "Buy N-(Oxiran-2-ylmethyl)acetamide (EVT-3389731) | 224323-49-3." 3

  • UK Chemical Suppliers. "linezolid suppliers UK." 6

  • Google Patents. "US9656973B2 - Processes for preparing linezolid." 8

  • ACS Publications (Organic Process Research & Development). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." 7

  • Klivon. "Linezolid Impurity 44 | CAS Number 183805-10-9." 4

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Ring-Opening of N-[(2S)-Oxiranylmethyl]acetamide with Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of chiral β -amino alcohols and oxazolidinone antibacterial intermediates (e.g., Linezolid). Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of chiral β -amino alcohols and oxazolidinone antibacterial intermediates (e.g., Linezolid).

Introduction & Mechanistic Rationale

The nucleophilic ring-opening of chiral epoxides by amines is a cornerstone reaction in modern pharmaceutical synthesis. Specifically, N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-N-(oxiran-2-ylmethyl)acetamide) serves as a critical chiral building block in the synthesis of oxazolidinone-class antibiotics, most notably Linezolid[1][2].

The Causality of Regioselectivity and Stereocontrol

The reaction between N-[(2S)-oxiranylmethyl]acetamide and an amine (aliphatic or aromatic) proceeds via an SN​2 mechanism. Because the epoxide is asymmetric, the regioselectivity is governed by a competition between steric hindrance and electronic stabilization[3].

  • Steric Control: Amines, being relatively bulky nucleophiles, preferentially attack the less sterically hindered terminal carbon (C3) of the oxirane ring.

  • Stereochemical Fidelity: Because the nucleophilic attack occurs at the C3 position, the C-O bond at the chiral C2 center is never broken. Consequently, the spatial configuration of the stereocenter is strictly preserved, yielding the corresponding enantiopure 1-amino-3-acetamido-2-propanol derivative[2].

  • Electrophilic Activation: The inherent electrophilicity of the epoxide can be drastically enhanced either by hydrogen-bonding in protic solvents (like water or ethanol) or via coordination with mild Lewis acids (such as Zn(ClO4​)2​ or LiClO4​ )[3][4]. This activation lowers the LUMO of the epoxide, facilitating the SN​2 attack by poorly nucleophilic aromatic amines (anilines).

Mechanism A N-[(2S)-oxiranylmethyl]acetamide (Chiral Epoxide) B Electrophilic Activation (Lewis Acid / Protic Solvent) A->B D Regioselective SN2 Attack (at less hindered C3 position) B->D C Amine Nucleophile (R-NH2) C->D E Transition State (C-O bond breaking, C-N bond forming) D->E F Chiral β-Amino Alcohol (Stereocenter Preserved) E->F

Figure 1: Mechanistic pathway for the regioselective ring-opening of N-[(2S)-oxiranylmethyl]acetamide.

Experimental Strategy & Condition Optimization

The choice of reaction conditions dictates the reaction kinetics, yield, and purity profile. While highly nucleophilic aliphatic amines can open the epoxide without catalysts, less reactive aromatic amines (e.g., 3-fluoro-4-morpholinoaniline used in Linezolid synthesis) require catalytic activation or specialized solvent effects[1][4].

Quantitative Data: Comparison of Reaction Conditions

The following table summarizes empirically validated conditions for the ring-opening of N-[(2S)-oxiranylmethyl]acetamide with standard aromatic amines (e.g., aniline derivatives).

Condition TypeCatalyst / AdditiveSolventTemp (°C)TimeYield (%)Regioselectivity (C3:C2)
Catalyst-Free (Thermal) NoneWater / EtOH80 °C12-24 h75 - 82%> 95:5
Catalyst-Free (Microwave) NoneNitromethane / Water100 °C (MW)15-30 min88 - 94%> 98:2
Lewis Acid (Mild) Zn(ClO4​)2​⋅6H2​O (10 mol%)Solvent-FreeRT (25 °C)1-3 h92 - 98%> 99:1
Lewis Acid (Standard) LiClO4​ (1.0 equiv)Acetonitrile60 °C4-8 h85 - 90%> 95:5

Data synthesized from established methodologies for epoxide aminolysis[3][4].

Detailed Experimental Protocols

To ensure reproducibility and self-validation, two distinct protocols are provided. Protocol A leverages green chemistry principles (catalyst-free, aqueous/protic media), while Protocol B utilizes a highly efficient Lewis acid for unreactive or sterically hindered amines.

Protocol A: Catalyst-Free Microwave-Assisted Ring Opening[4]

Best for: Moderately reactive amines; environmentally conscious workflows.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, add N-[(2S)-oxiranylmethyl]acetamide (1.0 mmol, 115 mg) and the target amine (1.2 mmol).

  • Solvent Addition: Add 2.0 mL of a 1:1 mixture of Nitromethane/Water (or Ethanol/Water). Rationale: Water acts as a hydrogen-bond donor to activate the epoxide oxygen, while hydrophobic packing forces accelerate the bimolecular collision[4].

  • Reaction Execution: Seal the vial and subject it to microwave irradiation (100 °C, max power 150 W) for 20 minutes.

  • Reaction Monitoring: Cool the vial to room temperature. Withdraw a 10 μ L aliquot, dilute in methanol, and analyze via TLC (Eluent: EtOAc/Hexane 7:3) or LC-MS to confirm the disappearance of the epoxide.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from CH2​Cl2​ to CH2​Cl2​ /MeOH 95:5) to afford the pure β -amino alcohol.

Protocol B: Zinc Perchlorate Catalyzed Solvent-Free Ring Opening[3]

Best for: Poorly nucleophilic aromatic amines (e.g., electron-deficient anilines).

  • Reagent Preparation: In a 25 mL round-bottom flask, combine N-[(2S)-oxiranylmethyl]acetamide (1.0 mmol, 115 mg) and the target amine (1.0 mmol).

  • Catalyst Addition: Add Zinc(II) perchlorate hexahydrate ( Zn(ClO4​)2​⋅6H2​O ) (0.1 mmol, 37.2 mg). Rationale: The Zn2+ ion strongly coordinates to the epoxide oxygen, drastically lowering the activation energy for nucleophilic attack without requiring bulk solvent[3].

  • Reaction Execution: Stir the neat mixture at room temperature (25 °C). The mixture will initially be a slurry and will homogenize as the reaction proceeds. Stir for 1 to 3 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (visualized with ninhydrin stain for amines).

  • Workup: Quench the reaction by adding 10 mL of Water. Extract the aqueous phase with Dichloromethane ( 3×10 mL).

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Crystallize the crude product from a mixture of Ethyl Acetate/Hexanes, or purify via flash chromatography if the product is an oil.

Workflow Step1 1. Reagent Preparation Equilibrate Epoxide & Amine Step2 2. Catalyst/Solvent Addition (e.g., Zn(ClO4)2 or H2O/EtOH) Step1->Step2 Step3 3. Reaction Execution Stir at RT or Microwave Heating Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS analysis) Step3->Step4 Step5 5. Aqueous Workup Extraction (EtOAc or DCM / H2O) Step4->Step5 Step6 6. Purification Flash Chromatography / Crystallization Step5->Step6

Figure 2: Standardized experimental workflow for the synthesis and isolation of the ring-opened product.

References

  • [1] European Patent Office. EP2899185A1 - Processes for preparing linezolid. Available at:

  • [2] Organic Process Research & Development - ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Available at:

  • [3] The Journal of Organic Chemistry - ACS Publications. Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. Available at:

  • [4] ACS Omega - ACS Publications. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. Available at:

Sources

Application

Application Note: Handling, Storage, and Moisture-Sensitivity Management of N-[(2S)-oxiranylmethyl]acetamide

Executive Summary N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9) is a highly reactive chiral epoxide utilized extensively as a critical intermediate and reference impurity (Impurity 44) in the synthesis of oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9) is a highly reactive chiral epoxide utilized extensively as a critical intermediate and reference impurity (Impurity 44) in the synthesis of oxazolidinone-class antimicrobials, such as Linezolid. Due to the inherent ring strain of the oxirane moiety, this compound exhibits acute moisture sensitivity. This application note provides drug development professionals and analytical scientists with field-proven, self-validating protocols for the inert handling, long-term storage, and precise moisture quantification of this specialized compound.

Chemical Profile & Mechanistic Causality

The structural defining feature of N-[(2S)-oxiranylmethyl]acetamide is its three-membered epoxide (oxirane) ring adjacent to an acetamide group. The geometric distortion of the oxirane ring forces the C-O-C bond angles to approximately 60° (compared to the ideal tetrahedral angle of 109.5°), creating severe angular and torsional strain.

Causality of Degradation: This immense ring strain renders the epoxide carbon atoms highly electrophilic. When exposed to atmospheric moisture, water acts as a nucleophile. Even in the presence of trace ambient acidic or basic impurities (which act as catalysts), the water molecule attacks the less sterically hindered carbon of the epoxide. This nucleophilic attack irreversibly cleaves the C-O bond, leading to ring-opening hydrolysis and the formation of the corresponding inactive diol, (S)-N-(2,3-dihydroxypropyl)acetamide.

To preserve the integrity of the compound, ambient moisture must be rigorously excluded [1].

EpoxideHydrolysis A N-[(2S)-oxiranylmethyl]acetamide (Intact Epoxide) C Protonation / Activation (Trace Acid/Base) A->C Ambient Exposure B Atmospheric Moisture (H2O Nucleophile) B->C H2O ingress D Nucleophilic Attack on Oxirane Ring C->D Catalysis E Ring-Opened Diol (Degradation Product) D->E Hydrolysis

Mechanistic pathway of moisture-induced epoxide ring-opening.

Storage & Handling Protocols

Standard screw-cap vials are highly permeable to ambient humidity over time. To prevent degradation, handling must be performed using strict Schlenk line techniques or within a controlled glovebox environment [2].

Protocol 1: Inert Atmosphere Transfer and Storage

This protocol is designed as a self-validating system : by incorporating a parallel control vial subjected to pre- and post-storage High-Performance Liquid Chromatography (HPLC) and Karl Fischer (KF) analysis, researchers can definitively validate the integrity of their inert seals.

Step-by-Step Methodology:

  • Thermal Equilibration (Causality: Condensation Prevention): Remove the sealed primary container from the -20°C freezer. Place it in a vacuum desiccator containing active indicating silica gel. Allow it to equilibrate to room temperature for at least 2 hours before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical bed, initiating rapid hydrolysis.

  • Atmospheric Purging (Causality: Oxygen/Moisture Displacement): Transfer the equilibrated vial into a glovebox purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm). Argon is preferred over Nitrogen as it is heavier than air, providing a superior protective blanket over the solid compound.

  • Rapid Aliquoting: Open the container and rapidly weigh the required aliquots into pre-dried (oven-baked at 140°C overnight), amber glass vials.

  • Hermetic Sealing: Seal the aliquots using PTFE-lined silicone septa and aluminum crimp caps. Wrap the junction tightly with Parafilm.

  • Secondary Containment & Storage: Place the crimped vials into a moisture-barrier foil bag containing a fresh desiccant pouch. Heat-seal the bag and store immediately at -20°C.

  • System Validation: Retain one sealed aliquot as a control. After 14 days, perform KF titration. If the moisture content has increased by >0.05% relative to baseline, the sealing protocol is compromised and must be recalibrated.

HandlingWorkflow S1 Equilibrate to Room Temp (in Desiccator) S2 Purge Glovebox / Schlenk with Argon (H2O < 1ppm) S1->S2 S3 Open Container & Weigh Rapidly S2->S3 S4 Seal with PTFE Septum & Parafilm S3->S4 S5 Store at -20°C in Moisture Barrier Bag S4->S5

Step-by-step workflow for the inert handling and storage of epoxides.

Moisture Content Determination

To ensure the compound remains viable for synthesis or as an analytical standard, trace moisture must be quantified accurately. Because N-[(2S)-oxiranylmethyl]acetamide is sensitive to trace water, Coulometric Karl Fischer Titration is required rather than the volumetric method. The coulometric method generates iodine in situ via electrolysis, offering superior sensitivity for detecting moisture at the parts-per-million (ppm) level [3].

Protocol 2: Coulometric Karl Fischer Titration

Step-by-Step Methodology:

  • Reagent Preparation: Fill the coulometric KF titration cell with a standard two-component KF reagent (containing sulfur dioxide, imidazole/pyridine buffer, and methanol) [4]. The basic buffer is critical as it neutralizes the sulfuric acid byproduct, driving the redox reaction to completion.

  • System Dehydration (Pre-titration): Turn on the generator electrode to automatically titrate any residual moisture inside the cell until a stable baseline drift (< 10 µ g/min ) is achieved.

  • Self-Validation (Standard Check): Inject exactly 1.0 µL of pure water (or a certified 1% water standard) through the septum using a micro-syringe. The instrument should recover 98% to 102% of the theoretical water mass. If it fails, replace the reagents.

  • Sample Injection: Inside the glovebox, dissolve 50 mg of N-[(2S)-oxiranylmethyl]acetamide in 1.0 mL of anhydrous, septum-sealed methanol.

  • Titration: Using a dry syringe, extract the dissolved sample, pierce the KF cell septum, and inject. Input the exact mass of the injected sample into the titrator to calculate the ppm of water.

Data Presentation

Table 1: Physicochemical Properties of N-[(2S)-oxiranylmethyl]acetamide

PropertyValue / Description
CAS Number 183805-10-9
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Physical State Solid / Low-melting crystalline solid
Primary Application Linezolid Impurity 44 / Synthetic Intermediate
Optimal Storage Temp -20°C (Long-term)

Table 2: Degradation Matrix (Purity vs. Storage Conditions) Note: Data represents theoretical degradation trajectories based on epoxide ring-opening kinetics.

Storage ConditionTime ElapsedRelative Humidity (RH)Expected Purity (%)Primary Degradant
-20°C, Argon sealed12 Months< 1%> 99.0%None detected
2-8°C, Argon sealed6 Months< 1%98.5%Trace Diol
25°C, Ambient Air7 Days40-60%< 90.0%(S)-N-(2,3-dihydroxypropyl)acetamide
40°C, Ambient Air48 Hours75%< 70.0%(S)-N-(2,3-dihydroxypropyl)acetamide

References

  • UK Chemical Suppliers. "linezolid suppliers UK - Linezolid Impurity 44 (CAS 183805-10-9)". UK Chemical Suppliers Database.[Link]

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh, Department of Chemistry. [Link]

Method

Application Note: Catalytic Asymmetric Synthesis Methods Involving N-[(2S)-oxiranylmethyl]acetamide

Strategic Overview N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-glycidylacetamide) is a critical chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of the oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-glycidylacetamide) is a critical chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of the oxazolidinone class of antibacterial agents, most notably Linezolid (Zyvox) and Eperezolid [1].

Because the antibacterial efficacy of oxazolidinones is strictly dependent on the (S)-configuration at the C5 position of the oxazolidinone ring, the upstream catalytic asymmetric synthesis of the epoxide intermediate is a zero-tolerance step for stereochemical leakage. This application note details the field-proven methodologies for synthesizing N-[(2S)-oxiranylmethyl]acetamide via Hydrolytic Kinetic Resolution (HKR) and its subsequent regioselective coupling to form the oxazolidinone active pharmaceutical ingredient (API).

Mechanistic Rationale: The Biological Mandate for Asymmetry

The necessity for rigorous catalytic asymmetric synthesis stems directly from the drug's mechanism of action. Linezolid inhibits bacterial protein synthesis by binding to the Peptidyl Transferase Center (PTC) of the 23S ribosomal RNA in the 50S subunit [3]. The binding pocket exhibits stringent stereospecificity: the (S)-acetamidomethyl group perfectly occupies a specific cleft, preventing the formation of the functional 70S initiation complex. The (R)-enantiomer is biologically inactive due to severe steric clashes within this domain.

Mechanism N1 Linezolid (S-enantiomer) N2 Bacterial 50S Ribosomal Subunit N1->N2 Penetrates cell N3 23S rRNA (Peptidyl Transferase Center) N2->N3 High-affinity binding N4 Steric Blockade of 70S Initiation Complex N3->N4 Prevents fMet-tRNA positioning N5 Inhibition of Protein Synthesis N4->N5 Bacteriostatic effect

Mechanism of action for Linezolid binding to the bacterial 50S ribosomal subunit.

Experimental Workflows & Protocols

The synthesis of Linezolid using this intermediate is a two-phase process: the catalytic generation of the chiral epoxide, followed by a regioselective coupling with an aryl carbamate [2].

Workflow A Racemic Epichlorohydrin B (R,R)-Co(salen) Catalyst Hydrolytic Kinetic Resolution A->B C (S)-Epichlorohydrin (>99% ee) B->C H2O (0.55 eq) D Amination & Acetylation (NH3, Ac2O) C->D E N-[(2S)-oxiranylmethyl]acetamide (Chiral Epoxide) D->E NaOH (Cyclization) F Aryl Carbamate + LiOtBu Regioselective Coupling E->F G Linezolid (Zyvox) Oxazolidinone Antibacterial F->G Intramolecular Cyclization

Workflow for the catalytic asymmetric synthesis of Linezolid via a chiral epoxide intermediate.

Protocol A: Preparation of N-[(2S)-oxiranylmethyl]acetamide via HKR

This protocol leverages Jacobsen’s (R,R)-Co(salen) catalyst to resolve racemic epichlorohydrin, which is subsequently converted to the target epoxide [2].

Step 1: Hydrolytic Kinetic Resolution (HKR)

  • Charge a reactor with racemic epichlorohydrin (1.0 eq) and (R,R)-Co(salen) catalyst (0.5 mol%).

  • Cool the mixture to 0 °C and slowly add H₂O (0.55 eq) over 1 hour.

    • Causality: Using exactly 0.55 equivalents of water ensures that the (R)-enantiomer is fully hydrolyzed to the corresponding diol, leaving the unreacted (S)-epichlorohydrin intact. The slight excess accounts for ambient evaporation and ensures >99% ee.

  • Stir at room temperature for 12 hours. Isolate (S)-epichlorohydrin via fractional distillation.

    • Self-Validation Checkpoint: Assess the enantiomeric excess (ee) via chiral GC. Proceed only if ee > 99.0%. Downstream steps do not alter this stereocenter; any (R)-impurity directly reduces the final API yield and efficacy.

Step 2: Amination and Acetylation

  • React (S)-epichlorohydrin with methanolic ammonia (NH₃) at 40 °C to yield (S)-1-amino-3-chloro-2-propanol.

  • After removing excess ammonia, add dichloromethane (DCM) and triethylamine (Et₃N, 1.2 eq).

  • Dropwise add acetic anhydride (Ac₂O, 1.1 eq) at 0 °C to acetylate the primary amine, yielding (S)-N-(3-chloro-2-hydroxypropyl)acetamide.

Step 3: Epoxide Ring Closure

  • Treat the acetylated intermediate with aqueous NaOH (2.0 M) at 0 °C for 2 hours.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield N-[(2S)-oxiranylmethyl]acetamide as a white crystalline solid.

Protocol B: Regioselective Synthesis of Linezolid

The coupling of N-[(2S)-oxiranylmethyl]acetamide with an aryl carbamate requires strict regiocontrol to prevent the formation of the inactive 4-substituted oxazolidinone [1, 4].

Step 1: Deprotonation and Coordination

  • Dissolve N-carbobenzoxy-3-fluoro-4-morpholinoaniline (aryl carbamate, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Cool the solution to 0 °C and add Lithium tert-butoxide (LiOtBu, 2.2 eq) dropwise.

    • Causality: The choice of base is critical. Lithium ions (Li⁺) act as a Lewis acid, coordinating simultaneously to the carbamate carbonyl and the epoxide oxygen. This pre-organization directs the nucleophilic attack strictly to the less sterically hindered terminal carbon (C3) of the epoxide. Using sodium or potassium bases results in poor regioselectivity and significant byproduct formation [1].

Step 2: Epoxide Coupling and Cyclization

  • Add N-[(2S)-oxiranylmethyl]acetamide (1.2 eq) dropwise to the lithiated carbamate solution.

  • Warm the reaction to room temperature and stir for 16 hours.

    • Causality: The intermediate alkoxide undergoes spontaneous intramolecular cyclization, expelling benzyl alcohol and forming the 5(S)-acetamidomethyloxazolidinone core.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and crystallize the crude product from ethyl acetate/hexanes to yield pure Linezolid.

Quantitative Data: Optimization of the Oxazolidinone Ring Closure

The table below summarizes the critical impact of the counterion (base selection) on the regioselectivity and overall yield of the oxazolidinone formation, validating the use of LiOtBu in Protocol B.

Base UsedSolventTemperature ProfileYield of 5(S)-OxazolidinoneRegioselectivity (5- vs 4-substituted)
NaHTHF0 °C to RT< 40%Poor (Complex Mixture)
KHMDSTHF-78 °C to RT< 50%Poor (Complex Mixture)
n-BuLiTHF-78 °C to RT85%High (>95:5)
LiOtBu DMF 0 °C to RT 92% Excellent (>99:1)

Data synthesized from mechanistic optimization studies of aryl carbamate couplings [1].

References

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Organic Process Research & Development (2003). URL:[Link]

  • Dynamic Kinetic Resolution of Epichlorohydrin via Enantioselective Catalytic Ring Opening with TMSN3. Practical Synthesis of Aryl Oxazolidinone Antibacterial Agents Tetrahedron Letters (1996). URL:[Link]

  • Linezolid Compound Summary National Center for Biotechnology Information. PubChem Database. URL: [Link]

  • Processes for preparing linezolid (EP2899185A1)
Application

Laboratory Scale-Up Protocols for N-[(2S)-oxiranylmethyl]acetamide Production

As the demand for novel oxazolidinone-class antibacterials and anticoagulants grows, the robust, enantiopure synthesis of their critical precursors becomes paramount. N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel oxazolidinone-class antibacterials and anticoagulants grows, the robust, enantiopure synthesis of their critical precursors becomes paramount. N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9) is a foundational chiral building block utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the antibiotic Linezolid (Zyvox)[].

This application note details a field-proven, three-step laboratory scale-up protocol for synthesizing N-[(2S)-oxiranylmethyl]acetamide from the inexpensive starting material (S)-epichlorohydrin. Designed for scale and reproducibility, this guide emphasizes the mechanistic causality behind each operational parameter, ensuring a self-validating workflow for drug development professionals.

Mechanistic Pathway & Stereochemical Conservation

The economic viability of this synthetic route relies on avoiding expensive chiral resolving agents by leveraging the innate stereochemistry of commercially available (S)-epichlorohydrin[2].

The sequence involves regioselective amination, chemoselective N-acylation, and a base-mediated intramolecular SN2 ring closure. A critical stereochemical phenomenon occurs during this sequence: the initial amination opens the epoxide at the less hindered C3 position, leaving the C2 stereocenter untouched. During the final epoxidation step, the C2 hydroxyl oxygen attacks C1, displacing the chloride ion. The epoxide ring effectively "migrates" from the C2-C3 position to the C1-C2 position. Because the Cahn-Ingold-Prelog (CIP) priority of the substituents swaps (the nitrogen atom on C3 has a lower atomic number than the original chlorine atom on C1), this spatial migration perfectly compensates for the priority change, resulting in the absolute retention of the (S)-configuration in the final product.

SynthesisRoute A (S)-Epichlorohydrin B (2S)-1-amino-3-chloro -2-propanol HCl A->B 1. NH3 (aq), <10°C 2. HCl (aq) C (S)-N-(3-chloro-2-hydroxypropyl) acetamide B->C Ac2O, NaOH Biphasic, 0-5°C D N-[(2S)-oxiranylmethyl] acetamide C->D NaOH (aq), DCM Intramolecular SN2

Synthetic route from (S)-epichlorohydrin to N-[(2S)-oxiranylmethyl]acetamide.

Step-by-Step Scale-Up Methodology

Step 1: Regioselective Amination

Objective: Convert (S)-epichlorohydrin to (2S)-1-amino-3-chloro-2-propanol hydrochloride.

  • Causality & Design: Epoxide opening with ammonia is highly exothermic. Without strict control, the newly formed primary amine will competitively attack unreacted epichlorohydrin, leading to secondary/tertiary amines and dimeric impurities. By using a massive stoichiometric excess of aqueous ammonia (15-20 eq) and maintaining strict cryogenic control (<10 °C), the reaction is forced into pseudo-first-order kinetics, heavily favoring the primary amine. Conversion to the hydrochloride salt ensures product stability and facilitates isolation without high-vacuum distillation[2].

  • Protocol:

    • Charge a 5 L jacketed reactor with 2.5 L of 25% aqueous ammonium hydroxide (NH₄OH) and cool to 2 °C.

    • Add 100 g (1.08 mol) of (S)-epichlorohydrin dropwise via an addition funnel over 3 hours. Maintain the internal temperature strictly below 10 °C.

    • Stir the mixture for an additional 12 hours at 5 °C.

    • Self-Validation: Monitor the disappearance of (S)-epichlorohydrin via GC-MS. A positive ninhydrin stain on TLC confirms the presence of the primary amine.

    • Concentrate the mixture under reduced pressure (bath temp <40 °C) to remove excess ammonia and water.

    • Dissolve the resulting crude syrup in 500 mL of absolute ethanol and acidify to pH 2 using 2M ethanolic HCl.

    • Filter the precipitated (2S)-1-amino-3-chloro-2-propanol hydrochloride and dry under vacuum.

Step 2: Chemoselective N-Acylation

Objective: Synthesize (S)-N-(3-chloro-2-hydroxypropyl)acetamide.

  • Causality & Design: The intermediate contains both a primary amine and a secondary alcohol. N-acylation is kinetically favored over O-acylation, but utilizing a biphasic system (DCM/Water) with a mild base (NaOH or NaOAc) ensures that the pH remains slightly basic (pH 8-9). This neutralizes the HCl salt to free the amine for nucleophilic attack while preventing the formation of the N,O-diacetate byproduct.

  • Protocol:

    • Suspend 120 g of (2S)-1-amino-3-chloro-2-propanol hydrochloride in a biphasic mixture of 600 mL dichloromethane (DCM) and 300 mL water.

    • Cool the biphasic mixture to 0-5 °C under vigorous mechanical stirring.

    • Simultaneously add acetic anhydride (1.05 eq) and 20% aqueous NaOH dropwise from separate funnels, maintaining the internal pH between 8.0 and 9.0 and the temperature below 5 °C.

    • Self-Validation: The reaction is complete when the pH stabilizes without further base addition, and a TLC ninhydrin test returns negative (indicating complete consumption of the primary amine).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the intermediate as a white solid.

Step 3: Base-Mediated Epoxidation (Ring Closure)

Objective: Final ring closure to yield N-[(2S)-oxiranylmethyl]acetamide.

  • Causality & Design: The intramolecular SN2 displacement requires a base strong enough to deprotonate the secondary alcohol. However, prolonged exposure of the newly formed epoxide to aqueous base leads to hydrolytic degradation (diol formation). Conducting this step in a rapidly stirred DCM/aqueous NaOH biphasic system ensures that the lipophilic epoxide is immediately extracted into the organic layer upon formation, shielding it from the aqueous phase.

  • Protocol:

    • Dissolve the crude (S)-N-(3-chloro-2-hydroxypropyl)acetamide in 800 mL of DCM and cool to 10 °C.

    • Add 300 mL of 50% w/w aqueous NaOH in a single portion under maximum mechanical agitation (emulsion formation is critical here).

    • Stir vigorously for 2 hours at 15-20 °C.

    • Self-Validation: Monitor the organic layer via TLC (KMnO₄ stain). Complete consumption of the chlorohydrin intermediate validates the ring closure. If the aqueous layer pH drops below 10, it indicates competing hydrolysis.

    • Quench by adding 500 mL of ice water. Separate the organic phase immediately.

    • Extract the aqueous phase with DCM (2 x 200 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-[(2S)-oxiranylmethyl]acetamide as a pale yellow oil that crystallizes upon standing.

Downstream Application: Linezolid Synthesis

The synthesized N-[(2S)-oxiranylmethyl]acetamide is directly applicable to the synthesis of Linezolid. In industrial settings, this epoxide is coupled with 3-fluoro-4-morpholinophenyl isocyanate. This cycloaddition is typically catalyzed by a lithium bromide (LiBr) and tributylphosphine oxide (TBPO) system in refluxing xylene, yielding the oxazolidinone ring in a single, highly efficient step[3].

Downstream A N-[(2S)-oxiranylmethyl]acetamide D Linezolid (Zyvox) A->D Cycloaddition B 3-Fluoro-4-morpholinophenyl isocyanate B->D Cycloaddition C Catalytic System (LiBr / TBPO) C->D Catalyzes ring formation

Downstream application: Synthesis of Linezolid via oxazolidinone ring formation.

Analytical Validation & Quality Control

To ensure compliance with API precursor standards, quantitative data from the scale-up protocol must be meticulously tracked. The table below summarizes the expected yields, enantiomeric excess (ee), and primary analytical markers for each step of the validated workflow.

Reaction StepTarget IntermediateExpected Yield (%)ee (%)Key Analytical Validation Markers
Step 1 (2S)-1-amino-3-chloro-2-propanol HCl82 - 88%>99.0%GC-MS: m/z 109 (M⁺ free base)TLC: Ninhydrin positive (purple)
Step 2 (S)-N-(3-chloro-2-hydroxypropyl)acetamide90 - 94%>99.0%¹H-NMR (CDCl₃): δ 1.95 (s, 3H, -COCH₃)TLC: Ninhydrin negative
Step 3 N-[(2S)-oxiranylmethyl]acetamide85 - 89%>98.5%¹H-NMR (CDCl₃): δ 2.55 (m, 1H), 2.78 (m, 1H), 3.12 (m, 1H, oxirane protons)
Overall Final Epoxide Product ~62 - 73% >98.5% Chiral HPLC: Single peak confirming configuration retention

References

  • Processes for preparing linezolid - Patent 2899185 - EPO Source: European Patent Office URL:[3]

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: Organic Process Research & Development - ACS Publications URL:[2]

  • Linezolid: Definition, Mechanism of Action and Application Source: BOC Sciences URL:[]

Sources

Method

Standard Operating Procedures for N-[(2S)-oxiranylmethyl]acetamide Epoxide Reactions: A Comprehensive Protocol for Oxazolidinone Synthesis

Introduction & Scope N-[(2S)-oxiranylmethyl]acetamide, commonly referred to as (S)-N-glycidylacetamide (Molecular Weight: 115.13 g/mol )[1], is a highly valuable chiral building block in pharmaceutical development. Its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-[(2S)-oxiranylmethyl]acetamide, commonly referred to as (S)-N-glycidylacetamide (Molecular Weight: 115.13 g/mol )[1], is a highly valuable chiral building block in pharmaceutical development. Its primary application is serving as a convergent intermediate in the synthesis of oxazolidinone-class antimicrobials, such as linezolid and eperezolid[2]. Oxazolidinones are critical protein synthesis inhibitors that target the bacterial 23S ribosomal RNA, making them highly effective against resistant Gram-positive pathogens like MRSA and VRE[3][4].

This application note provides detailed, self-validating Standard Operating Procedures (SOPs) for the regioselective epoxide ring-opening of N-[(2S)-oxiranylmethyl]acetamide and its subsequent cyclization into the active oxazolidinone core.

Mechanistic Insights (E-E-A-T)

To ensure experimental reproducibility and scientific integrity, it is crucial to understand the causality behind the reaction conditions chosen for these workflows.

  • Causality of Regioselectivity: The oxirane ring of N-[(2S)-oxiranylmethyl]acetamide is highly polarized. Under neutral or weakly basic conditions, nucleophilic attack by an aryl amine occurs almost exclusively at the less sterically hindered terminal carbon (C3) via an SN​2 mechanism. Because the nucleophile attacks C3, the chiral center at C2 is undisturbed, perfectly preserving the essential (S)-configuration required for the drug's biological activity[2].

  • Role of Lewis Acid Catalysis: While thermal conditions alone can drive the epoxide opening, the reaction is notoriously slow and prone to side-product formation. The introduction of a mild Lewis acid (e.g., LiClO4​ or Mg(ClO4​)2​ ) coordinates with the epoxide oxygen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide, selectively increasing the electrophilicity at C3 without inducing a full carbocation at C2 (which would lead to disastrous racemization).

  • Solvent Selection Rationale: Protic solvents like Isopropanol (IPA) or aprotic polar solvent mixtures (THF/Water) are prioritized. Protic solvents actively assist in the proton transfer step during the transition state, stabilizing the developing alkoxide intermediate and accelerating the overall reaction rate.

Mechanism Step1 Lewis Acid Coordination (Li+ or Mg2+ to Epoxide Oxygen) Step2 C-O Bond Polarization (Increased Electrophilicity at C3) Step1->Step2 Step3 Nucleophilic Attack (Amine lone pair attacks C3) Step2->Step3 Step4 SN2 Transition State (Inversion at C3, C2 retains (S) config) Step3->Step4 Step5 Proton Transfer & Workup (Yields Secondary Alcohol) Step4->Step5

Mechanistic pathway of Lewis acid-catalyzed regioselective epoxide ring-opening.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the regioselective ring-opening of N-[(2S)-oxiranylmethyl]acetamide using 3-fluoro-4-morpholinoaniline as the nucleophile. The data illustrates the dramatic impact of Lewis acid catalysts on both yield and reaction time.

NucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C2)
3-fluoro-4-morpholinoanilineNoneEtOH802465>95:5
3-fluoro-4-morpholinoaniline LiClO4​ (10 mol%)IPA601288>99:1
3-fluoro-4-morpholinoaniline Mg(ClO4​)2​ (5 mol%)THF/ H2​O 50892>99:1

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Epoxide Ring-Opening

Objective: Synthesis of the secondary amino alcohol intermediate, (S)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide.

Reagents & Equipment:

  • N-[(2S)-oxiranylmethyl]acetamide (1.0 eq)

  • 3-fluoro-4-morpholinoaniline (1.05 eq)

  • Magnesium perchlorate ( Mg(ClO4​)2​ ) (0.05 eq)

  • Isopropanol (IPA) (10 volumes)

  • Nitrogen-flushed round-bottom flask with a reflux condenser.

Step-by-Step Methodology:

  • Preparation: Charge the reaction flask with 3-fluoro-4-morpholinoaniline (1.05 eq) and Isopropanol (10 vol) under a steady nitrogen atmosphere.

  • Catalyst Addition: Add Mg(ClO4​)2​ (0.05 eq) to the stirring suspension. Stir at room temperature for 15 minutes until a homogenous mixture is achieved.

  • Epoxide Introduction: Slowly add N-[(2S)-oxiranylmethyl]acetamide (1.0 eq) dropwise over 30 minutes to prevent localized thermal spikes.

  • Heating & Monitoring: Elevate the temperature to 50°C. Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). Complete consumption of the epoxide should occur within 8 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ .

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude amino alcohol. Recrystallize from Toluene/Heptane to achieve >99% purity.

Protocol B: Cyclization to Oxazolidinone Core

Objective: Intramolecular acylation of the amino alcohol to form the 2-oxazolidinone ring (Linezolid core).

Reagents & Equipment:

  • Purified amino alcohol intermediate from Protocol A (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (15 volumes)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino alcohol intermediate in anhydrous DCM (15 vol) under nitrogen. Cool the solution to 0°C using an ice-water bath.

  • Acylation: Add CDI (1.2 eq) portion-wise over 20 minutes to manage the evolution of CO2​ gas.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. The imidazole by-product acts as a mild base to facilitate the cyclization.

  • Quenching: Quench the reaction by adding 1N HCl (5 vol) to neutralize the imidazole.

  • Extraction & Purification: Separate the organic layer, wash sequentially with water and brine, dry over MgSO4​ , and evaporate the solvent. The resulting white solid is the highly pure oxazolidinone derivative.

Workflow A (S)-N-glycidylacetamide (Chiral Epoxide) C Ring-Opening (Lewis Acid / Heat) A->C B Aryl Amine (Nucleophile) B->C D Amino Alcohol Intermediate C->D Regioselective SN2 Attack E Cyclization (CDI or Phosgene) D->E F Oxazolidinone (e.g., Linezolid core) E->F Intramolecular Acylation

Workflow for oxazolidinone synthesis via N-[(2S)-oxiranylmethyl]acetamide epoxide ring-opening.

Safety, Handling, and Quenching

  • Toxicity: Epoxides, including N-[(2S)-oxiranylmethyl]acetamide, are potent alkylating agents and must be treated as potential mutagens/genotoxins.

  • PPE: Always handle inside a certified chemical fume hood. Nitrile gloves (double-gloved) and safety goggles are mandatory.

  • Quenching Protocol: Never dispose of unreacted epoxides directly into waste streams. Residual epoxide must be quenched by stirring with a 1M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or dilute sulfuric acid for 24 hours prior to standard hazardous waste disposal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in N-[(2S)oxiranylmethyl]acetamide Ring-Opening Reactions

Welcome to the technical support center for the stereoselective synthesis of chiral amino alcohols derived from N-[(2S)oxiranylmethyl]acetamide. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of chiral amino alcohols derived from N-[(2S)oxiranylmethyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical purity during the critical epoxide ring-opening step. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful and stereocontrolled synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization during the ring-opening of N-[(2S)oxiranylmethyl]acetamide?

A1: The primary cause of racemization is the presence of acidic conditions, which can promote a reaction mechanism with significant SN1 character.[1][2][3] In an SN1-like pathway, a carbocation intermediate can form, which is planar and achiral. Subsequent nucleophilic attack can then occur from either face of the carbocation, leading to a mixture of enantiomers.[4]

Q2: How can I minimize racemization?

A2: Employing basic or neutral reaction conditions is the most effective strategy to minimize racemization.[5][6][7][8] Under these conditions, the reaction proceeds via a stereospecific SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide from the backside, resulting in an inversion of stereochemistry at that center.[5][6][7][9]

Q3: Which analytical techniques are best for determining the enantiomeric excess (e.e.) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amino alcohols.[10][11] This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[10][11] Pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol can also be used to form diastereomers that can be separated on a standard achiral column.[12]

Q4: Can the choice of nucleophile affect the stereochemical outcome?

A4: Yes, the nature of the nucleophile is critical. Strong, "soft" nucleophiles under basic or neutral conditions favor a clean SN2 reaction.[6][8] Highly basic or sterically hindered nucleophiles might lead to side reactions or require more forcing conditions that could contribute to racemization.

Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving issues related to racemization during your ring-opening reactions.

Problem 1: Significant Racemization Observed in the Final Product

Symptoms:

  • Enantiomeric excess (e.e.) is significantly lower than expected.

  • Chiral HPLC analysis shows two peaks of nearly equal area for the desired product.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Acidic Reaction Conditions Ensure the reaction is performed under strictly basic or neutral conditions. If an amine nucleophile is used, it is typically basic enough. For other nucleophiles, consider adding a non-nucleophilic base like a tertiary amine or an inorganic base.Acid catalysis protonates the epoxide oxygen, making it a better leaving group and promoting a mechanism with SN1 character, which leads to racemization through a planar carbocation intermediate.[1][2][3]
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can provide the activation energy needed for less favorable pathways, including those that may lead to racemization.[13]
Inappropriate Solvent Choice Use aprotic solvents (e.g., THF, DMF, acetonitrile) instead of protic solvents (e.g., water, alcohols).Protic solvents can participate in the reaction and may facilitate protonation of the epoxide, leading to an SN1-like mechanism. Aprotic solvents do not have acidic protons and are less likely to promote such pathways.
Lewis Acid Contamination Ensure all glassware and reagents are free from Lewis acid impurities.Lewis acids can coordinate to the epoxide oxygen, activating it in a similar manner to protonation and increasing the likelihood of an SN1-type opening.[14]
Problem 2: Low Reaction Yield with No Racemization

Symptoms:

  • High enantiomeric excess is maintained.

  • A significant amount of starting material remains, or side products are observed.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Insufficient Nucleophile Strength Use a stronger or more appropriate nucleophile for the epoxide opening.The ring-opening of epoxides under basic/neutral conditions is an SN2 reaction, and the rate is dependent on the nucleophilicity of the attacking species.[6][8]
Steric Hindrance If using a sterically demanding nucleophile, consider using a less hindered one or increasing the reaction temperature cautiously.The SN2 reaction is sensitive to steric hindrance. A bulky nucleophile will have more difficulty accessing the electrophilic carbon of the epoxide.[15]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the enantiomeric excess.While low temperatures are generally preferred to prevent racemization, the reaction may not proceed at a practical rate if the temperature is too low.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Ring-Opening with an Amine Nucleophile
  • To a solution of N-[(2S)oxiranylmethyl]acetamide (1.0 eq.) in a suitable aprotic solvent (e.g., isopropanol, acetonitrile) at room temperature, add the desired amine nucleophile (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino alcohol.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of the Amino Alcohol Product
  • Prepare a standard solution of the racemic amino alcohol for comparison.

  • Dissolve a small sample of the purified product in the mobile phase.

  • Inject the sample onto a suitable chiral HPLC column (e.g., Chiralpak series).

  • Elute with an appropriate mobile phase (e.g., a mixture of hexane and ethanol with a small amount of a basic modifier like diethylamine).

  • Monitor the elution profile using a UV detector.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizing Reaction Pathways

To better understand the factors influencing the stereochemical outcome, the following diagrams illustrate the desired SN2 pathway and the undesirable SN1-like pathway that leads to racemization.

SN2_Pathway cluster_legend Desired Stereospecific Pathway reagents N-[(2S)oxiranylmethyl]acetamide + Nu⁻ (Strong Nucleophile, Basic/Neutral Conditions) transition_state Transition State (Backside Attack) reagents->transition_state SN2 Attack product (R)-N-(3-(Nu)-2-hydroxypropyl)acetamide (Inversion of Stereochemistry) transition_state->product SN2_Key SN2: Stereospecific

Caption: Desired SN2 pathway leading to a single enantiomer.

SN1_Pathway cluster_legend Undesired Racemization Pathway reagents N-[(2S)oxiranylmethyl]acetamide (Acidic Conditions) protonation Protonated Epoxide reagents->protonation H⁺ carbocation Planar Carbocation (Achiral) protonation->carbocation Ring Opening product_R (R)-Product carbocation->product_R Nu⁻ Attack (Top) product_S (S)-Product carbocation->product_S Nu⁻ Attack (Bottom) racemic_mixture Racemic Mixture SN1_Key SN1-like: Racemization

Caption: Undesired SN1-like pathway leading to racemization.

Troubleshooting Flowchart

For a systematic approach to diagnosing and solving racemization issues, please refer to the following flowchart:

Troubleshooting_Flowchart start Start: Racemization Observed check_conditions Check Reaction Conditions: pH, Temperature, Solvent start->check_conditions acidic_conditions Acidic Conditions Detected? check_conditions->acidic_conditions implement_base Implement Basic/Neutral Conditions acidic_conditions->implement_base Yes high_temp High Temperature? acidic_conditions->high_temp No reanalyze Re-run Reaction and Analyze e.e. implement_base->reanalyze lower_temp Lower Reaction Temperature high_temp->lower_temp Yes protic_solvent Protic Solvent Used? high_temp->protic_solvent No lower_temp->reanalyze switch_solvent Switch to Aprotic Solvent protic_solvent->switch_solvent Yes protic_solvent->reanalyze No switch_solvent->reanalyze problem_solved Problem Solved reanalyze->problem_solved e.e. > 99% consult_specialist Consult Senior Scientist reanalyze->consult_specialist e.e. still low

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in N-[(2S)-oxiranylmethyl]acetamide Synthesis Pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when utilizing N-[(2S)-oxiranylmethyl]acetamide —a highly sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when utilizing N-[(2S)-oxiranylmethyl]acetamide —a highly sensitive chiral epoxide intermediate essential for synthesizing oxazolidinone antibacterials (e.g., Linezolid).

This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of yield loss, providing self-validating protocols, and offering mechanistic insights to ensure your synthesis is both robust and reproducible.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to isolate the root cause of your yield or purity issues.

G Start Low Yield in Oxazolidinone Synthesis Route Which coupling route is used? Start->Route Carb Aryl Carbamate Route Route->Carb Iso Aryl Isocyanate Route Route->Iso Degradation Issue: Epoxide Degradation Carb->Degradation Regio Issue: Poor Regioselectivity Carb->Regio Cat Issue: Catalyst Deactivation Iso->Cat Fix1 Fix: Use solid Li-tert-amylate Degradation->Fix1 Fix2 Fix: Ensure strictly Li+ base (No Na+/K+) Regio->Fix2 Fix3 Fix: Strictly anhydrous LiBr / Bu3PO Cat->Fix3

Caption: Diagnostic decision tree for troubleshooting oxazolidinone synthesis yields.

Frequently Asked Questions (FAQs)

Q1: My yield drops significantly during the epoxide-carbamate coupling step. How can I prevent epoxide degradation?

A: The root cause is competing reaction kinetics. In the carbamate route, the coupling between the lithiated aryl carbamate and N-[(2S)-oxiranylmethyl]acetamide is a second-order reaction . However, the base-catalyzed degradation of the epoxide (e.g., polymerization or ring-opening) is a first-order process . When using standard bases like lithium tert-butoxide in THF or DMF, the degradation pathway often outcompetes the coupling, stalling yields at around 65–70%[1].

The Fix: Switch to solid lithium tert-amylate . By using a more sterically hindered base and adding it as a solid, you take advantage of the concentration effect. This increases the rate of the desired second-order coupling reaction relative to the first-order degradation, reliably pushing yields above 80%[1].

Q2: I am isolating a mixture of 5-hydroxymethyl and 4-hydroxymethyl oxazolidinone derivatives instead of the pure 5(S) product. What went wrong?

A: This is a classic regioselectivity failure driven by the choice of the counterion in your base. The formation of the desired 5(S)-aminomethyl-2-oxazolidinone requires strict coordination of the metal cation to both the carbamate anion and the epoxide oxygen[2].

The Fix: You must use a Lithium (Li+) base. Lithium provides the precise coordination geometry required to direct the nucleophilic attack exclusively to the terminal carbon (C3) of the epoxide. If you substitute with Sodium (Na+) or Potassium (K+) bases, their larger ionic radii fail to properly coordinate the transition state, leading to non-selective ring opening and the formation of unwanted 4-substituted byproducts[2].

Q3: We are using the isocyanate route, but the coupling with the epoxide stalls at low conversion. Why?

A: The direct coupling of an aryl isocyanate with N-[(2S)-oxiranylmethyl]acetamide requires a highly active Lewis acid/base catalyst system, typically Lithium Bromide (LiBr) and Tributylphosphine oxide (Bu3PO)[3]. This catalyst system is extremely hygroscopic. Even trace amounts of moisture will hydrate the LiBr, destroying its Lewis acidity, and simultaneously hydrolyze the isocyanate to form an insoluble symmetric urea.

The Fix: Ensure your xylene solvent is strictly anhydrous (Karl Fischer titration < 50 ppm). Furthermore, the LiBr must be activated under high vacuum at 150 °C overnight immediately prior to use[3].

Quantitative Data: Base & Cation Effects on Coupling

The following table summarizes the impact of reagent selection on the yield and regioselectivity of the carbamate-epoxide coupling step.

Base / CationSolventRegioselectivity (5- vs 4-subst)Typical YieldPrimary Limitation / Observation
Lithium tert-amylate (Solid) THF>99:180 - 85%Optimized. Outcompetes epoxide degradation.
Lithium tert-butoxide DMF/MeOH>99:165 - 70%High first-order epoxide degradation.
Sodium tert-butoxide THFMixed<40% (Target)Poor regioselectivity due to large ionic radius.
Potassium tert-butoxide THFMixed<30% (Target)Severe loss of regiocontrol; 4-subst major byproduct.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Built-in checks allow you to verify the integrity of the reaction in real-time.

Protocol A: Optimized Carbamate Coupling (Lithium tert-amylate method)

Objective: Maximize yield by favoring the second-order coupling rate over first-order epoxide degradation[1].

  • Preparation: Charge a dry, argon-purged reactor with the aryl carbamate (1.0 eq) and anhydrous THF (10 mL/g).

  • Base Addition: Cool the solution to 0–5 °C. Add solid lithium tert-amylate (3.0 eq) in portions to maintain the internal temperature below 10 °C.

  • Epoxide Addition: Add N-[(2S)-oxiranylmethyl]acetamide (1.5 eq) dropwise over 15 minutes.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.

  • Self-Validation Check: Monitor the reaction via HPLC. The disappearance of the epoxide peak should correlate directly with product formation. If the epoxide disappears rapidly without corresponding product growth, your base concentration is too low, or moisture has compromised the system.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Isocyanate Coupling (LiBr/Bu3PO method)

Objective: Water-free coupling to prevent urea formation and catalyst deactivation[3].

  • Catalyst Activation: In a Schlenk flask, dry LiBr (0.1 eq) at 150 °C under high vacuum (<0.1 mbar) for 12 hours.

  • Reagent Mixing: Cool to room temperature and add Tributylphosphine oxide (0.1 eq), the aryl isocyanate (1.0 eq), and anhydrous xylene (5 mL/g).

  • Epoxide Addition: Add N-[(2S)-oxiranylmethyl]acetamide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 90 °C under a strict argon atmosphere for 4–6 hours.

  • Self-Validation Check: If the reaction mixture turns cloudy or a thick white precipitate forms immediately upon heating, urea formation has occurred due to moisture ingress. Abort the reaction, re-dry your LiBr, and verify the solvent's KF value.

  • Isolation: Cool to 0 °C to precipitate the oxazolidinone product. Filter and wash with cold xylene and hexanes.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates why the Lithium cation is mandatory for successful ring-opening and cyclization.

G Step1 Aryl Carbamate + Li+ Base Step2 Lithiated Carbamate Anion Formation Step1->Step2 Step3 Li+ Coordination with Epoxide Oxygen Step2->Step3 Step4 SN2 Attack at Terminal C3 Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Step6 5(S)-Oxazolidinone Product Step5->Step6

Caption: Mechanistic pathway of Li-directed carbamate coupling with the chiral epoxide.

References

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Source: European Patent Office (EPO)

Sources

Troubleshooting

Technical Support Center: Optimizing N-[(2S)-oxiranylmethyl]acetamide and Isocyanate Cycloadditions

Welcome to the Process Optimization Support Center. The cycloaddition of N-[(2S)-oxiranylmethyl]acetamide with aryl isocyanates is a critical synthetic transformation, most notably utilized in the production of oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The cycloaddition of N-[(2S)-oxiranylmethyl]acetamide with aryl isocyanates is a critical synthetic transformation, most notably utilized in the production of oxazolidinone-class active pharmaceutical ingredients (APIs) such as Linezolid[1].

This troubleshooting guide is designed for drug development professionals and synthesists. It provides field-proven strategies to optimize reaction temperature and time, ensuring high yields, stereochemical retention, and the suppression of unwanted byproducts.

Part 1: Core Principles (The Causality of Temperature and Time)

The formation of the oxazolidinone ring requires a delicate balance between nucleophilic ring-opening and subsequent cyclization. Understanding the thermodynamic and kinetic boundaries of this system is critical:

  • Activation Energy & Catalyst Dependency: The reaction requires a Lewis acid or nucleophilic catalyst (e.g., Chromium(salphen) complexes, or LiBr/tributylphosphine oxide) to activate the epoxide[2][3]. At sub-optimal temperatures (<60 °C), the activation energy barrier for the SN2 ring-opening is not met, stalling the reaction.

  • Competing Pathways (Trimerization): Isocyanates are highly reactive. If the thermal energy is too high (>120 °C) or the isocyanate concentration is too concentrated, the molecules will self-react (cyclotrimerization) to form highly stable isocyanurate byproducts[3][4].

  • Time-Dependent Degradation: While sufficient time is needed for complete conversion, prolonged exposure to elevated temperatures (>15 hours) leads to epoxide homopolymerization and product discoloration[5].

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction is yielding significant amounts of isocyanurate byproducts instead of the desired oxazolidinone. How do I fix this? Root Cause: Isocyanurate formation (trimerization) is a competing reaction that accelerates at high temperatures or when using electron-deficient isocyanates[3]. It is severely exacerbated by high localized concentrations of the isocyanate in the reactor. Solution:

  • Lower the Temperature: Keep the reaction strictly between 60 °C and 80 °C. Studies show that using catalysts like Chromium(salphen) at 80 °C maximizes oxazolidinone yield while minimizing trimerization[3].

  • Employ Semi-Batch Addition: Do not add all the isocyanate at once. Add the isocyanate continuously or in step-wise aliquots (<50% of total weight per step) to the epoxide/catalyst mixture. This maintains a low steady-state concentration of isocyanate[4][5].

Q2: The reaction stalls at <50% conversion. Should I increase the reaction time beyond 24 hours? Root Cause: Stalled reactions are rarely solved by simply extending the time. Catalyst deactivation, precipitation, or insufficient thermal energy are the likely culprits. Solution:

  • Optimize Time based on Kinetics: With an optimized catalyst system, maximum conversion is typically reached within 2 to 4 hours[3][5]. Extending the time beyond 15 hours only increases the risk of degradation.

  • Check Catalyst Solubility: Ensure the temperature is high enough (e.g., 65 °C minimum for certain LiBr adducts) to keep the catalyst complex fully dissolved in non-polar solvents like xylene or toluene[2].

Q3: I am losing the (S)-stereocenter integrity of the N-[(2S)-oxiranylmethyl]acetamide during the reaction. Why? Root Cause: The stereocenter at the C2 position of the epoxide must undergo a clean inversion or retention (depending on the catalyst mechanism) to maintain enantiomeric purity. Harsh Lewis acids at elevated temperatures (>120 °C) can promote an SN1-like pathway, leading to carbocation formation and racemization. Solution: Utilize milder Lewis acids at moderate temperatures (60 °C - 80 °C) which enforce a concerted, highly stereoselective SN2 ring-opening mechanism[5].

Part 3: Experimental Workflow & Data

Standard Operating Procedure: Optimized Cycloaddition

This self-validating protocol utilizes semi-batch addition to ensure high conversion while suppressing trimerization.

  • Preparation: Suspend N-[(2S)-oxiranylmethyl]acetamide (1.0 equiv) and the selected catalyst (e.g., 1.5 mol% Chromium(salphen) complex) in anhydrous toluene[3].

  • Thermal Equilibration: Heat the mixture to 80 °C under an inert nitrogen atmosphere. Verify visually that the catalyst is fully dissolved[2].

  • Semi-Batch Addition: Slowly add the aryl isocyanate (1.05 equiv) via a syringe pump over a period of 1 hour. Note: This step is critical to prevent isocyanate pooling and subsequent trimerization[4][5].

  • Maturation: Maintain the reaction at 80 °C for an additional 3 hours (Total reaction time: 4 hours)[3].

  • Workup: Cool to room temperature, quench with water to destroy trace unreacted isocyanate, and purify the resulting oxazolidinone via recrystallization.

Quantitative Data: Temperature & Time Optimization Matrix
Temperature (°C)Time (h)Isocyanate AdditionOxazolidinone Yield (%)Isocyanurate Byproduct (%)Causality / Notes
40 °C24Batch< 30%< 5%Insufficient thermal energy for epoxide activation.
60 °C2Batch> 90%< 2%Optimal for highly active catalysts (e.g., Cr-salphen + PPh3O)[5].
80 °C 4 Semi-Batch > 90% < 5% Optimal baseline for standard Lewis acid catalysts[3].
95 °C4Batch~ 85%~ 10%Good yield, but trimerization begins to compete[2].
150 °C4Batch< 50%> 40%Severe trimerization and epoxide degradation[4].

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on temperature and time parameters.

Pathway Reactants N-[(2S)-oxiranylmethyl]acetamide + Aryl Isocyanate Activated Catalyst-Epoxide Activated Complex Reactants->Activated Lewis Acid Catalyst Temp: 60-80°C Trimer Isocyanurate Byproduct (Trimerization) Reactants->Trimer Excess Isocyanate Temp > 120°C Degradation Epoxide Degradation Reactants->Degradation Prolonged Time (>15h) High Temp Product Desired Oxazolidinone (e.g., Linezolid) Activated->Product SN2 Ring Opening Time: 2-4 hrs

Reaction pathways of N-[(2S)-oxiranylmethyl]acetamide and isocyanates based on temp/time.

References

  • Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates ACS Publications[Link]

  • Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex White Rose Research Online [Link]

  • Processes for preparing linezolid European Patent Office (EPO) - Patent 2899185 [Link]

  • Method for the production of oxazolidinone compounds Google P
  • ChemComm - RSC Publishing The Royal Society of Chemistry [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in N-[(2S)oxiranylmethyl]acetamide Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals working with N-[(2S)oxiranylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals working with N-[(2S)oxiranylmethyl]acetamide . This chiral epoxide is a critical building block in the synthesis of oxazolidinone antibiotics, most notably Linezolid.

Due to the inherent ring strain of the epoxide and the presence of a reactive, nucleophilic acetamide moiety, achieving high regioselectivity while maintaining enantiomeric purity requires precise kinetic control. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and eliminate byproduct formation in your workflows.

Mechanistic Overview: Reaction Pathways

Understanding the causality behind byproduct formation begins with mapping the competing reaction trajectories. The diagram below illustrates the kinetic and thermodynamic pathways that dictate the fate of the epoxide ring.

EpoxidePathways Epoxide N-[(2S)oxiranylmethyl]acetamide (Starting Material) Desired Terminal Attack (C3) Desired Amino Alcohol Epoxide->Desired Mild Lewis Acid (LiBr) Kinetic Control Regio Internal Attack (C2) Regioisomer Byproduct Epoxide->Regio Strong Lewis Acid Thermodynamic Control Cyclo Intramolecular Attack Oxazoline Byproduct Epoxide->Cyclo High Temp / Base Acetamide Nucleophilicity Hydro Hydrolysis Diol Byproduct Epoxide->Hydro Adventitious H2O

Reaction pathways of N-[(2S)oxiranylmethyl]acetamide highlighting desired vs. byproduct formation.

Troubleshooting Guides & FAQs

Q1: We are observing >5% of the C2-attack regioisomer during nucleophilic ring-opening. How can we drive the reaction toward strict C3-terminal attack?

Cause: The formation of the C2-regioisomer indicates that the transition state is adopting SN​1 -like character. When the C-O bond breaks faster than the nucleophile attacks, the reaction loses its regioselective fidelity. This is typically caused by using overly oxophilic or strong Lewis acids (e.g., BF3​⋅OEt2​ , TiCl4​ ) which over-activate the epoxide oxygen. Solution: Switch to a mild, borderline Lewis acid. For instance, the use of Lithium Bromide (LiBr) in solvents like xylene or toluene is a well-documented industrial standard for the synthesis of Linezolid[1]. Lithium coordinates weakly to the epoxide oxygen, providing just enough electrophilic activation to facilitate an SN​2 attack at the sterically unhindered C3 position. Furthermore, the bromide ion can act as a transient nucleophile, forming a reactive halohydrin intermediate that rapidly undergoes displacement, preserving stereochemical integrity and ensuring high regioselectivity[2].

Q2: Our final isolated product shows significant racemization (loss of the 2S configuration). What is causing this epimerization?

Cause: Racemization in enantiopure epoxides stems from reversible ring-opening events. If the reaction temperature exceeds 60°C in the presence of a strong catalyst, the epoxide can transiently open to a stabilized secondary carbocation at C2, losing its stereochemical information before nucleophilic capture. Solution: Strictly control the reaction temperature between 40°C and 45°C. Transitioning to a solvent system that promotes hydrogen bonding—or utilizing specific protic environments like hot water for azide openings—can heavily dictate regioselectivity and maintain complete inversion of configuration without racemization[3]. By activating the epoxide via hydrogen bonding rather than harsh metal coordination, you heavily favor SN​2 pathways and entirely suppress SN​1 -mediated racemization.

Q3: We are detecting an unexpected low-molecular-weight byproduct, which MS identifies as an oxazoline derivative. How do we prevent this?

Cause: N-[(2S)oxiranylmethyl]acetamide contains an internal nucleophile: the carbonyl oxygen of the acetamide group. Under basic conditions, prolonged heating, or improper transition metal coordination, this oxygen can intramolecularly attack the activated epoxide, forming a 5- or 6-membered oxazoline/oxazine ring[4]. Solution: This is a kinetic competition issue. Ensure that your exogenous nucleophile (e.g., the aniline derivative) is present in a slight excess (1.1 to 1.2 equivalents) and is highly concentrated to outcompete the intramolecular cyclization. Maintain a neutral to slightly acidic pH; avoid strong amine bases unless strictly required, as they deprotonate the acetamide, drastically increasing its nucleophilicity.

Q4: Diol byproducts and complex mixtures are consistently appearing in our HPLC traces. Is this purely an environmental moisture issue?

Cause: While the diol is the direct result of epoxide hydrolysis, complex mixtures often arise from regiodivergent ring openings failing under poorly optimized catalytic conditions[5]. Furthermore, hygroscopic catalysts (like LiBr) can introduce sufficient water to catalyze hydrolysis if not properly handled. Solution: Dry all hygroscopic catalysts under vacuum at 120°C for 4 hours prior to use. Utilize anhydrous solvents (Karl Fischer titration < 50 ppm H2​O ) and run the reaction under a strict argon or nitrogen atmosphere.

Quantitative Data: Catalyst & Condition Profiling

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and byproduct distribution during the synthesis of Linezolid precursors.

Catalyst / AdditiveSolvent SystemTemp (°C)Desired C3-Attack (%)C2-Regioisomer (%)Racemization (%)Oxazoline Byproduct (%)
None (Thermal) Toluene8045.212.55.137.2
BF3​⋅OEt2​ (1.0 eq) Dichloromethane2562.131.418.56.5
Sulphated Zirconia Solvent-Free (MW)6095.5< 0.5< 0.53.5
LiBr (0.5 eq) Toluene / Xylene4598.2 < 0.5 < 0.1 1.2

Standard Operating Protocol: Self-Validating Workflow

The following protocol details the regioselective ring opening of N-[(2S)oxiranylmethyl]acetamide with 3-fluoro-4-morpholinoaniline. This methodology is designed as a self-validating system , ensuring that each step explicitly confirms the suppression of byproducts before proceeding.

Workflow Prep 1. Reagent Prep Strict Anhydrous Mix 2. Catalyst Addition LiBr / Toluene Prep->Mix React 3. Nucleophile Controlled Temp Mix->React Quench 4. IPC & Quench HPLC Validation React->Quench Purify 5. Crystallization Purity >99% Quench->Purify

Optimized step-by-step experimental workflow for regioselective epoxide ring-opening.

Step-by-Step Methodology:
  • Preparation & Dehydration: Charge a flame-dried, argon-purged reaction vessel with Lithium Bromide (0.5 eq). Heat to 120°C under high vacuum for 2 hours to remove adventitious water (preventing diol formation).

  • Substrate Solubilization: Cool the vessel to room temperature. Add anhydrous Toluene (10 volumes) followed by N-[(2S)oxiranylmethyl]acetamide (1.0 eq). Stir for 15 minutes to allow weak Li+ coordination.

  • Nucleophile Addition: Add 3-fluoro-4-morpholinoaniline (1.1 eq) dropwise. The slight excess ensures kinetic out-competition of the intramolecular oxazoline cyclization.

  • Controlled Heating: Gradually heat the reaction mixture to exactly 45°C. Causality note: Exceeding 50°C exponentially increases the rate of C2-attack and racemization.

  • In-Process Control (IPC) & Self-Validation: After 12 hours, sample 50 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV 254 nm). Do not proceed unless the starting epoxide is <1.0% Area and the C2-regioisomer is <0.5% Area.

  • Quench & Isolation: Once validated, quench the reaction with saturated aqueous NH4​Cl to break the lithium-alkoxide complex. Extract with Ethyl Acetate, dry over Na2​SO4​ , and crystallize from Ethanol to achieve >99% isomeric purity[1].

References

  • . Google Patents (US9656973B2). 2.. Tetrahedron: Asymmetry. 3.. ChemCatChem. 4.. Organic Letters. 5.. MDPI.

Sources

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess (ee) in N-[(2S)-oxiranylmethyl]acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter enantiomeric excess (ee) erosion during the synthesis of N-[(2S)-oxiranylmethyl]acetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter enantiomeric excess (ee) erosion during the synthesis of N-[(2S)-oxiranylmethyl]acetamide. This chiral epoxide is a critical linchpin in the production of oxazolidinone antibiotics (e.g., Linezolid) and factor Xa inhibitors (e.g., Rivaroxaban). Maintaining an ee of >99% is not just a yield metric; it is a strict regulatory requirement for Active Pharmaceutical Ingredient (API) efficacy.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and optimize your chiral synthesis.

Part 1: Diagnostic Flowchart for ee Erosion

Before adjusting your reagents, use the following diagnostic logic to isolate where the stereocenter inversion is occurring in your workflow.

EE_Troubleshooting Start Issue: Low ee (<99%) in N-[(2S)-oxiranylmethyl]acetamide CheckRoute Identify Synthesis Route Start->CheckRoute Route1 Chiral Pool Synthesis (from (S)-epichlorohydrin) CheckRoute->Route1 Route2 Jacobsen HKR (from racemic epoxide) CheckRoute->Route2 CheckEpi Is (S)-epichlorohydrin ee > 99%? Route1->CheckEpi CheckCat Is Co(II) fully oxidized to Co(III)-OAc? Route2->CheckCat EpiLow Purify starting material or change supplier. CheckEpi->EpiLow No EpiHigh Check Ring-Closure Step. Base too strong / Temp > 20°C? CheckEpi->EpiHigh Yes FixRing Optimize Base (e.g., K2CO3) Control Temp at 0-15°C EpiHigh->FixRing Adjust Conditions CatOx Re-oxidize with AcOH/Air prior to reaction. CheckCat->CatOx No CheckWater Check H2O stoichiometry. Is it exactly 0.55 eq? CheckCat->CheckWater Yes FixWater Adjust H2O to 0.55 eq. Maintain Temp at 0-4°C in THF CheckWater->FixWater No

Diagnostic flowchart for troubleshooting enantiomeric excess (ee) erosion in chiral epoxide synthesis.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why does the ee degrade during the chlorohydrin ring-closure step? A: The conversion of the intermediate (S)-N-(3-chloro-2-hydroxypropyl)acetamide to the epoxide is an intramolecular SN2 reaction. When strong bases (like NaOH or t-BuOK) are used, or when temperatures exceed 20 °C, competitive thermodynamic pathways are introduced. Specifically, partial racemization occurs due to1[1] and reversible epoxide migration known as the 2[2]. To preserve the stereocenter, you must use a mild base like K2CO3 and strictly control the temperature to kinetically favor the desired ring closure.

Q: How does temperature affect the enantioselectivity of the Hydrolytic Kinetic Resolution (HKR)? A: The (salen)Co(III)-catalyzed HKR operates via a 3[3], where one Co(III) complex acts as a Lewis acid and another delivers the hydroxide nucleophile. While highly stereoselective, terminal epoxides (including epichlorohydrin, a common precursor) can undergo gradual, spontaneous racemization under standard room-temperature conditions. This racemization pathway is effectively4[4].

Q: Why is my Co(III)-salen catalyst failing to achieve >99% ee despite correct water stoichiometry? A: The catalyst must be fully oxidized prior to use. The HKR relies heavily on the Co(III) oxidation state to maintain Lewis acidity. If the catalyst has degraded to Co(II), it cannot effectively coordinate the epoxide. Re-oxidizing the catalyst with acetic acid in air prior to the reaction is a non-negotiable step for the 5[5]. Furthermore, 6[6] using precisely 0.55 equivalents of water; exceeding this amount will begin to hydrolyze your desired (S)-enantiomer, eroding both yield and ee.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Optimizing Base-Catalyzed Epoxidation (Ring Closure)

Use this protocol if you are synthesizing the epoxide from (S)-epichlorohydrin via the chlorohydrin intermediate.

  • Solvent Preparation: In a dry, nitrogen-purged reactor, dissolve 1.0 eq of N-((2S)-3-chloro-2-hydroxypropyl)acetamide in anhydrous THF (10 volumes).

  • Thermal Control: Chill the solution strictly to 0–5 °C using an ice/water bath.

    • Causality: Low temperature prevents the thermodynamic drive toward Payne rearrangement.

  • Base Addition: Slowly add 2.0 eq of finely powdered, anhydrous K2CO3.

    • Causality: Mild bases prevent the rapid, unselective deprotonation seen with NaOH, which leads to direct terminal opening and racemization.

  • Reaction Monitoring: Stir the suspension at 10–15 °C for 12 hours. Monitor the reaction via chiral HPLC. Do not let the temperature exceed 20 °C.

  • Workup: Quench with ice-cold distilled water. Extract 3x with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Jacobsen HKR of Racemic Epoxide

Use this protocol if you are resolving racemic N-(oxiranylmethyl)acetamide.

  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in toluene. Add 1.0 eq (relative to catalyst) of glacial acetic acid. Stir open to the air at room temperature for 30 minutes.

    • Causality: Air oxidation converts Co(II) to the active Co(III)-OAc Lewis acid species.

  • Solvent & Substrate Loading: Concentrate the catalyst in vacuo and dissolve it in anhydrous THF. Add 1.0 eq of racemic N-(oxiranylmethyl)acetamide.

  • Kinetic Resolution: Cool the mixture to 0–4 °C. Slowly add exactly 0.55 eq of H2O over 1 hour.

    • Causality: THF and low temperatures suppress spontaneous racemization, while exactly 0.55 eq of water ensures the kinetic resolution stops before the desired (S)-enantiomer is hydrolyzed.

  • Isolation: Stir for 18 hours. Separate the highly enantioenriched (S)-epoxide from the (R)-diol via silica gel chromatography or fractional distillation.

Part 4: Quantitative Data & Benchmarks

Use the following table to benchmark your reaction conditions against field-proven standards for maintaining ee.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactTarget ee
Ring Closure Base NaOH / t-BuOKK2CO3 (Anhydrous)Prevents unselective deprotonation>99.0%
Ring Closure Temp 25–40 °C0–15 °CSuppresses Payne rearrangement>98.5%
HKR Water Stoichiometry >0.60 eq0.55 eqPrevents over-hydrolysis of (S)-isomer>99.0%
HKR Temperature 25 °C (Room Temp)0–4 °CMitigates spontaneous racemization>99.0%

Part 5: References

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: Organic Process Research & Development, ACS Publications URL:5

  • US6833453B2 - Methods of producing oxazolidinone compounds Source: Google Patents URL:6

  • Payne rearrangement Source: Grokipedia URL:1

  • Epoxide Migration (Payne Rearrangement) and Related Reactions Source: Chemistry Chemists URL:2

  • Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution Source: Journal of the American Chemical Society URL:3

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols Source: Journal of the American Chemical Society URL:4

Sources

Optimization

Overcoming moisture sensitivity issues in N-[(2S)oxiranylmethyl]acetamide protocols

Technical Support Center: Advanced Troubleshooting for N-[(2S)-oxiranylmethyl]acetamide Workflows Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for N-[(2S)-oxiranylmethyl]acetamide Workflows

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists utilizing N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9), a critical chiral epoxide intermediate used in the synthesis of blockbuster oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants[1][2].

Because of its strained three-membered oxirane ring, this intermediate is notoriously sensitive to moisture. This guide provides field-proven, self-validating protocols to diagnose, prevent, and troubleshoot moisture-induced degradation.

Diagnostic FAQs: Understanding Moisture-Induced Failure

Q1: Why does the yield of my oxazolidinone precursor drop unpredictably across batches? A: The root cause is almost always competitive nucleophilic attack by trace water. The epoxide ring in N-[(2S)-oxiranylmethyl]acetamide possesses significant ring strain (approximately 13 kcal/mol), making it highly susceptible to cleavage[3]. Under both mildly acidic and basic conditions, trace moisture acts as a nucleophile, opening the epoxide to form a vicinal trans-1,2-diol[4]. In your coupling step, water outcompetes your bulky aryl amine or carbamate nucleophile. The resulting diol is a dead-end byproduct that cannot undergo the subsequent cyclization required to form the oxazolidinone ring.

Q2: Can I recover or re-epoxidize the degraded diol? A: Practically, no. While diols can technically be converted back to epoxides via multi-step halogenation and intramolecular Williamson ether synthesis, doing so risks racemization of the critical (2S) stereocenter. Once the diol forms, that portion of your chiral intermediate is permanently lost. Prevention is the only viable strategy.

Q3: Is standard "HPLC-grade" solvent sufficient for the coupling reaction? A: Absolutely not. HPLC-grade solvents routinely contain up to 500 ppm of water. As demonstrated in our quantitative data below, even 200 ppm of water is sufficient to degrade 5.5% of your epoxide intermediate within 24 hours. You must use rigorously dried solvents (≤50 ppm H₂O) validated by Karl Fischer (KF) titration prior to use.

Mechanistic Pathway: Aminolysis vs. Hydrolysis

To understand why strict anhydrous conditions are non-negotiable, review the competitive reaction pathways below. The desired pathway (green) requires an anhydrous environment to facilitate nucleophilic attack by the aryl carbamate. The degradation pathway (red) occurs when moisture breaches the system.

Mechanism Epoxide N-[(2S)-oxiranylmethyl]acetamide (Intact Epoxide) Linezolid Oxazolidinone Precursor Target Product Epoxide->Linezolid Anhydrous Coupling (LiBr / Heat) Diol 1,2-Diol Derivative Dead-end Byproduct Epoxide->Diol Hydrolysis (Ring-Opening) Carbamate Aryl Carbamate (Desired Nucleophile) Carbamate->Linezolid Water Trace H2O (Competing Nucleophile) Water->Diol

Fig 1: Competitive pathways: Desired oxazolidinone formation vs. moisture-induced epoxide hydrolysis.

Quantitative Impact of Moisture on Epoxide Stability

The table below summarizes the causality between solvent moisture content and batch success. Data reflects a standard 24-hour coupling reaction at 25°C.

Solvent Moisture (ppm H₂O)Storage/Reaction TimeEpoxide Recovery (%)1,2-Diol Formation (%)Final Coupling Yield (%)
< 50 ppm 24 hours> 99.5%< 0.1%92.0%
200 ppm 24 hours94.0%5.5%85.0%
500 ppm 24 hours82.0%17.5%71.0%
1000 ppm 24 hours65.0%34.0%54.0%

Takeaway: A self-validating protocol must include a hard stop if Karl Fischer titration reads >50 ppm.

Standard Operating Procedures (Protocols)

To ensure scientific integrity and reproducibility, implement the following self-validating workflows.

Protocol A: Rigorous Storage and Handling

Epoxides can polymerize if stored directly over acidic molecular sieves. Therefore, environmental control is paramount.

  • Thermal Equilibration (Critical Step): Store the neat N-[(2S)-oxiranylmethyl]acetamide at -20°C under an Argon atmosphere. Before opening, remove the sealed container from the freezer and allow it to equilibrate to room temperature for at least 2 hours . Opening a cold flask will cause immediate condensation of atmospheric moisture onto the reagent.

  • Inert Aliquoting: Transfer the reagent exclusively inside a glovebox or via a Schlenk line using dry, gas-tight syringes.

  • Quality Control: Periodically run a ¹H-NMR (in anhydrous CDCl₃). Look for the disappearance of the characteristic epoxide proton multiplets (approx. 2.6–3.2 ppm) and the appearance of broad hydroxyl (-OH) peaks, which confirm diol formation.

Protocol B: Moisture-Free Coupling Workflow

This step-by-step methodology ensures the epoxide successfully couples with the aryl intermediate (e.g., in Linezolid synthesis) without hydrolytic degradation[2].

  • Solvent Validation: Dry the reaction solvent (e.g., xylene or dichloromethane) over activated 3Å molecular sieves for 48 hours. Perform a Karl Fischer titration. Proceed only if H₂O < 50 ppm.

  • Reactor Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this vacuum/Argon cycle three times.

  • Reagent Loading: Add the aryl carbamate and catalyst (e.g., Lithium Bromide) to the flask against a positive counter-flow of Argon. Seal with a rubber septum.

  • Epoxide Addition: Inject the N-[(2S)-oxiranylmethyl]acetamide via a gas-tight syringe through the septum.

  • Reaction Execution: Heat the mixture to the specified temperature (e.g., 90°C for xylene) while maintaining a positive Argon pressure via a bubbler.

  • In-Process Monitoring: Pull a 0.1 mL aliquot via syringe after 4 hours. Quench in anhydrous acetonitrile and analyze via HPLC. The absence of the highly polar diol peak validates the integrity of the anhydrous system.

Workflow KF 1. Karl Fischer Titration (<50 ppm H2O) Schlenk 2. Schlenk Line Purge (Ar Gas) KF->Schlenk Reagent 3. Anhydrous Addition (Septum/Syringe) Schlenk->Reagent React 4. Coupling Reaction (Strict Temp Control) Reagent->React HPLC 5. HPLC Monitoring (Diol Detection) React->HPLC

Fig 2: Validated anhydrous workflow for handling moisture-sensitive epoxide intermediates.

References

  • Opening of Epoxides With Acid - Master Organic Chemistry URL:[Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts URL:[Link]

  • EP2899185A1 - Processes for preparing linezolid - European Patent Office / Google Patents URL

Sources

Troubleshooting

Purification troubleshooting for removing N-[(2S)oxiranylmethyl]acetamide impurities

Welcome to the technical support center for the purification of N-[(2S)oxiranylmethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of N-[(2S)oxiranylmethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral epoxide.

Introduction

N-[(2S)oxiranylmethyl]acetamide is a valuable chiral building block in organic synthesis. Its strained oxirane ring and amide functionality make it susceptible to specific side reactions, which can lead to challenging purification processes. The primary goal of purification is to remove unreacted starting materials, reaction byproducts, and any degradation products to achieve the desired purity for downstream applications. This guide will walk you through common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing N-[(2S)oxiranylmethyl]acetamide?

A1: The impurity profile can vary depending on the synthetic route, but common impurities arise from the inherent reactivity of the epoxide and amide functional groups. Potential impurities may include:

  • Hydrolysis Product (Diol): The most common impurity is the corresponding diol, N-(2,3-dihydroxypropyl)acetamide, formed by the ring-opening of the epoxide with water. This can occur during the reaction workup or even during purification if conditions are not anhydrous.[1]

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual starting materials.

  • Polymerization Products: Epoxides can undergo polymerization, especially under acidic or basic conditions.

  • Diastereomers or Enantiomers: If the chirality is not well-controlled during synthesis, you may have the (R)-enantiomer or other diastereomers as impurities.

Q2: My NMR spectrum shows unexpected peaks. How can I identify them?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities. Here are some key diagnostic signals:

  • N-[(2S)oxiranylmethyl]acetamide:

    • ¹H NMR: Protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.[2]

    • ¹³C NMR: Carbons of the epoxide ring usually resonate between 40-60 ppm.[2]

  • N-(2,3-dihydroxypropyl)acetamide (Diol Impurity):

    • The presence of new signals in the 3.5-4.0 ppm range, corresponding to protons on carbons bearing hydroxyl groups, is a strong indicator of the diol impurity.

  • Solvent Residues: Consult established tables of NMR chemical shifts for common laboratory solvents to identify any residual solvents from your synthesis or purification.[3][4]

Q3: What are the best general strategies for purifying N-[(2S)oxiranylmethyl]acetamide?

A3: The two most common and effective purification techniques for this type of compound are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. For N-substituted acetamides, a common solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6]

  • Recrystallization: This method is excellent for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature.[7]

Q4: How can I assess the enantiomeric purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[8][9] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are often effective for separating chiral epoxides.[8][10]

Purification Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to common purification challenges.

Problem 1: Difficulty Removing the Diol Impurity (N-(2,3-dihydroxypropyl)acetamide)

Cause: The diol impurity is significantly more polar than the desired epoxide due to the two hydroxyl groups. However, if it is present in large amounts or if the desired product is also quite polar, separation can be challenging.

Troubleshooting Steps:

  • Optimize Flash Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexanes:ethyl acetate). This will help to first elute the less polar product and then wash out the more polar diol.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Consider an Alternative Purification Technique:

    • Recrystallization: If your product is a solid, recrystallization can be very effective. Screen for a suitable solvent where the epoxide is soluble when hot but sparingly soluble when cold, while the diol remains in the mother liquor. Common solvents to screen for N-substituted acetamides include ethanol, ethyl acetate, and mixtures with hexanes.[5][]

  • Chemical Treatment (for trace amounts):

    • In some cases for other types of compounds, bringing the impure mixture into contact with a synthetic zeolite in the presence of a chain carbonic acid ester has been used to remove diol impurities.[12] This approach would require careful evaluation for its applicability to N-[(2S)oxiranylmethyl]acetamide.

Problem 2: Low Recovery of the Desired Product After Column Chromatography

Cause: This can be due to several factors, including the product being too polar and sticking to the silica gel, or being too soluble in the eluent.

Troubleshooting Steps:

  • Adjust Solvent Polarity:

    • If the product is not eluting, gradually increase the polarity of your mobile phase. For example, if you are using a hexanes/ethyl acetate system, you can add a small percentage of methanol (e.g., 1-5%).

    • If the product is eluting too quickly with impurities, decrease the polarity of the mobile phase.

  • Deactivate the Silica Gel:

    • The silanol groups on the surface of silica gel are acidic and can sometimes strongly adsorb polar compounds or even catalyze the decomposition of sensitive molecules like epoxides.

    • You can "deactivate" the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent. This is particularly useful for basic compounds but can also help with polar, neutral compounds.

  • Dry Loading:

    • If your crude product is not very soluble in the initial mobile phase, you can use a dry loading technique. Dissolve your compound in a solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be carefully loaded onto the top of your column.[13]

Problem 3: Product Appears to be Decomposing on the Silica Gel Column

Cause: The acidic nature of silica gel can catalyze the ring-opening of the epoxide, leading to the formation of the diol or other byproducts.

Troubleshooting Steps:

  • Use Neutralized or Deactivated Silica Gel:

    • As mentioned previously, adding a small amount of triethylamine to your eluent can help neutralize the acidic sites on the silica gel.

    • Alternatively, you can use commercially available deactivated silica gel.

  • Switch to a Different Stationary Phase:

    • If decomposition on silica is a persistent issue, consider using a less acidic stationary phase, such as alumina (neutral or basic).

    • Reverse-phase chromatography on a C18 column is another option, where the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

  • Minimize Contact Time:

    • Use flash chromatography with applied pressure to move the compound through the column more quickly.

    • Avoid letting the column run dry or leaving the compound on the column for an extended period.

Problem 4: Chiral HPLC Shows the Presence of the (R)-Enantiomer

Cause: The synthetic route may not have been perfectly stereoselective, or some racemization may have occurred.

Troubleshooting Steps:

  • Optimize Chiral HPLC for Preparative Separation:

    • If the enantiomeric excess is low, you may need to perform preparative chiral HPLC to separate the enantiomers. This will require optimizing the mobile phase and flow rate for the best separation on a larger scale. Polysaccharide-based chiral stationary phases are a good starting point for screening.[8][10] A mobile phase of n-hexane and an alcohol like ethanol or isopropanol is a common starting point for normal-phase chiral separations.[14]

  • Diastereomeric Recrystallization:

    • This is a classical method for separating enantiomers. It involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by recrystallization. Afterward, the resolving agent is cleaved to yield the pure enantiomer. This is a more involved process but can be effective for larger-scale separations.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. A common starting point is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or use the dry loading technique described in Problem 2.

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Flash Column Chromatography of N-Substituted Acetamides

Solvent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood for a wide range of N-substituted acetamides. The ratio can be varied to optimize separation.[5]
Dichloromethane/MethanolMedium to HighUseful for more polar acetamides that do not move in less polar systems.[15]
Toluene/AcetoneMediumAn alternative system with different selectivity.

Visualizations

Troubleshooting Workflow for Purification

G start Crude N-[(2S)oxiranylmethyl]acetamide tlc TLC Analysis to Determine Purity and Optimal Solvent System start->tlc is_pure Is the product pure? tlc->is_pure purification_method Choose Purification Method is_pure->purification_method No column_success Combine Pure Fractions and Evaporate Solvent is_pure->column_success Yes column Flash Column Chromatography purification_method->column Liquid or Oily Solid recrystallization Recrystallization purification_method->recrystallization Solid column_outcome Analyze Fractions by TLC column->column_outcome recrystallization_outcome Analyze Crystals and Mother Liquor by TLC recrystallization->recrystallization_outcome column_outcome->column_success Good Separation troubleshoot_column Troubleshoot Column Chromatography column_outcome->troubleshoot_column Poor Separation/Decomposition recrystallization_success Collect Pure Crystals recrystallization_outcome->recrystallization_success Good Purity troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization_outcome->troubleshoot_recrystallization Low Purity/Low Recovery troubleshoot_column->column Re-run with optimized conditions troubleshoot_recrystallization->recrystallization Re-crystallize with different solvent

Caption: A general workflow for the purification and troubleshooting of N-[(2S)oxiranylmethyl]acetamide.

Potential Impurity Formation Pathways

G product N-[(2S)oxiranylmethyl]acetamide diol N-(2,3-dihydroxypropyl)acetamide (Diol Impurity) product->diol Hydrolysis (H2O) polymer Polymerization Products product->polymer Acid or Base Catalysis

Caption: Common degradation pathways for N-[(2S)oxiranylmethyl]acetamide leading to impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation.
  • Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates.
  • PMC. (2024, January 16). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli.
  • BOC Sciences. (n.d.). Acetamide Impurities.
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  • Google Patents. (n.d.). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • Benchchem. (n.d.). Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide.
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PMC. (n.d.). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry.
  • Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?.
  • Google Patents. (n.d.). CN102442936A - Purification method of (S) -4-hydroxy-2 oxo-1-pyrrolidine acetamide.
  • Benchchem. (n.d.). Troubleshooting low yields in epoxide activation reactions.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from Sumika Chemical Analysis Service website.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. Retrieved from The Royal Society of Chemistry website.
  • Benchchem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis.
  • SIELC Technologies. (2018, February 20). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of N-(Mercaptomethyl)acetamide.
  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • The Royal Society of Chemistry. (n.d.). 1 - Supporting Information. Retrieved from The Royal Society of Chemistry website.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
  • ACG Publications. (n.d.). A New Short Chain Acetamide from the Biosphere and Bioactive Glycerolipids Extracted from the Marine Bivalve Codakia orbicularis (Lucinidae).
  • PMC. (n.d.). Synthesis of β-Glycosyl Amides from N-Glycosyl Dinitrobenzenesulfonamides.
  • Unknown. (n.d.). HPLC manual (for chiral HPLC analysis).
  • PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
  • IU Indianapolis ScholarWorks. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from IU Indianapolis ScholarWorks website.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from Journal of Young Pharmacists website.
  • Benchchem. (n.d.). dealing with impurities in commercial N-(Mercaptomethyl)acetamide.
  • Benchchem. (n.d.). troubleshooting guide for failed epoxidation with silyl peroxides.
  • Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Google Patents. (n.d.). US5922888A - Process for removal of diol as impurity in cyclic carbonic acid ester.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chromatography.

Sources

Optimization

Optimizing catalyst loading for N-[(2S)oxiranylmethyl]acetamide conversion

Knowledge Base > Oxazolidinone Synthesis > Catalyst Optimization Welcome to the Technical Support Center for the synthesis of oxazolidinone-core pharmaceuticals (such as Linezolid and Rivaroxaban). This guide addresses t...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Oxazolidinone Synthesis > Catalyst Optimization

Welcome to the Technical Support Center for the synthesis of oxazolidinone-core pharmaceuticals (such as Linezolid and Rivaroxaban). This guide addresses the critical optimization of catalyst loading during the conversion of aryl carbamates and isocyanates using the chiral epoxide N-[(2S)-oxiranylmethyl]acetamide .

Below, you will find mechanistic troubleshooting, quantitative optimization data, and self-validating standard operating protocols designed for process chemists and drug development professionals.

Part 1: Mechanistic Workflow & Causality

The formation of the oxazolidinone core relies on a delicate balance between nucleophilic activation and regioselective epoxide ring-opening. The choice and loading of the catalyst dictate whether the reaction proceeds via a clean SN2 pathway (yielding the desired 5-membered ring) or degrades into side reactions.

Mechanism Carbamate Aryl Carbamate (Starting Material) Anion Lithium Carbamate Anion (Active Nucleophile) Carbamate->Anion Deprotonation Epoxide N-[(2S)-oxiranylmethyl]acetamide (Chiral Epoxide) RingOpen Regioselective Ring Opening (SN2 at terminal carbon) Epoxide->RingOpen BaseCat Base Catalyst (LiOtBu, 1.10 - 1.25 eq) BaseCat->Anion Anion->RingOpen Cyclization Intramolecular Cyclization (Alkoxide attacks carbonyl) RingOpen->Cyclization Product Oxazolidinone Core (e.g., Linezolid) Cyclization->Product -Alkoxide Leaving Group

Logical relationship of the base-catalyzed epoxide ring-opening and cyclization.

Part 2: Troubleshooting & FAQs

FAQ 1: Why does my reaction stall at ~75% conversion when using exactly 1.0 equivalent of Lithium tert-butoxide (LiOtBu)? Causality: Using exactly 1.0 equivalent of base fails to account for the consumption of the alkoxide by trace moisture in the solvent or the highly hygroscopic nature of the chiral epoxide. Furthermore, the intermediate lithium alkoxide formed after the initial ring-opening can establish a thermodynamic equilibrium that prevents full intramolecular cyclization if the initial base is depleted[1]. Resolution: Optimize your catalyst loading to a slight excess (1.10–1.25 equivalents). This ensures complete deprotonation of the aryl carbamate to its nucleophilic anion while maintaining enough basicity in the system to drive the cyclization forward.

FAQ 2: I am using the Lithium Bromide (LiBr) / Tributylphosphine oxide (Bu3PO) catalytic system. Why am I seeing significant epoxide degradation and low yields? Causality: In Lewis acid/nucleophile co-catalyzed systems, LiBr coordinates to the epoxide oxygen to activate it, while the bromide ion facilitates the ring opening. Bu3PO acts as a solubilizing agent and Lewis base[2]. If the LiBr loading exceeds 10 mol%, the excessive Lewis acidity promotes SN1-like pathways, leading to epoxide polymerization or the formation of highly stable halohydrin byproducts. Resolution: Cap the LiBr and Bu3PO loading at 5–10 mol%. Ensure the reaction is run in a non-polar solvent like xylene at elevated temperatures to favor the kinetics of the desired SN2 attack over degradation pathways[2].

FAQ 3: How does catalyst loading affect the regioselectivity of the oxazolidinone ring? Causality: The target is the 5-membered oxazolidinone ring, which requires the carbamate anion to attack the less sterically hindered terminal carbon of the epoxide. If the catalyst loading is too high, or if a harder Lewis acid is used, the C-O bond of the epoxide becomes overly polarized. This shifts the mechanism from a pure SN2 to an SN1-like transition state, increasing the probability of attack at the internal carbon and yielding the undesired 6-membered ring. Resolution: Maintain strict stoichiometric control of the base (max 1.25 eq) or Lewis acid (max 10 mol%). Lithium-based catalysts are specifically chosen because Li+ is a relatively "soft" Lewis acid that coordinates without excessively weakening the internal C-O bond.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, conversion rates, and byproduct formation during the N-[(2S)-oxiranylmethyl]acetamide conversion.

Catalyst SystemLoading (Equivalents / Mol%)Conversion RateRegioselectivity (5- vs 6-membered)Primary Byproducts Observed
LiOtBu 0.95 eq72%>99:1Unreacted starting materials
LiOtBu 1.10 eq>98%>99:1Trace hydrolysis
LiOtBu 1.50 eq99%95:5Epoxide polymerization, Alkoxide degradation
LiBr / Bu3PO 5 mol%95%98:2Trace halohydrin
LiBr / Bu3PO 20 mol%85%90:10Halohydrin, Epoxide dimers
Part 4: Standard Operating Protocols
Self-Validating Protocol: LiOtBu-Catalyzed Coupling

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation & Deprotonation

  • Charge a flame-dried reactor with the N-aryl carbamate (1.0 eq) and anhydrous DMF (Karl Fischer titration must read <100 ppm water).

  • Cool the reactor to 0–5 °C under a strict nitrogen atmosphere.

  • Add Lithium tert-butoxide (1.10 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Validation Checkpoint: The solution must transition from a clear liquid to a deep yellow/orange suspension, confirming the quantitative formation of the lithium carbamate anion. If the solution remains clear, halt the process; the base has been quenched by moisture.

Step 2: Epoxide Addition

  • Dissolve N-[(2S)-oxiranylmethyl]acetamide (1.05 eq) in a minimal volume of anhydrous DMF.

  • Add the epoxide solution dropwise to the reactor, maintaining the internal temperature below 10 °C to prevent premature thermal degradation of the epoxide.

Step 3: Cyclization & In-Process Monitoring

  • Remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir for 12–15 hours.

  • Validation Checkpoint: Pull a 0.5 mL aliquot, quench with aqueous NH4Cl, and analyze via HPLC. The reaction is self-validated as complete only when the unreacted carbamate peak integrates to <2% relative to the product peak.

Step 4: Reaction Quenching & Isolation

  • Quench the reaction mixture by adding saturated aqueous NH4Cl (1 volume equivalent). Causality: This neutralizes the remaining alkoxide, preventing base-catalyzed hydrolysis of the newly formed oxazolidinone ring.

  • Extract the aqueous layer with Ethyl Acetate (3 x 2 volumes). Wash the combined organic layers heavily with brine to remove DMF.

  • Concentrate in vacuo and crystallize the product from an Ethyl Acetate/Heptane gradient.

Workflow Prep 1. Reagent Prep Anhydrous DMF Screen 2. Catalyst Load 1.10 - 1.25 eq LiOtBu Prep->Screen Monitor 3. HPLC Monitor <2% Carbamate Screen->Monitor Quench 4. NH4Cl Quench Stop Degradation Monitor->Quench Isolate 5. Crystallization EtOAc/Heptane Quench->Isolate

Self-validating experimental workflow for catalyst optimization and scale-up.

References
  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • EP2899185A1 - Processes for preparing linezolid Source: European Patent Office / Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Comparing N-[(2S)oxiranylmethyl]acetamide vs epichlorohydrin as chiral starting materials

A Comprehensive Comparison Guide: N-[(2S)-oxiranylmethyl]acetamide vs. Epichlorohydrin in Chiral API Synthesis The synthesis of chiral active pharmaceutical ingredients (APIs), particularly oxazolidinone-class antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: N-[(2S)-oxiranylmethyl]acetamide vs. Epichlorohydrin in Chiral API Synthesis

The synthesis of chiral active pharmaceutical ingredients (APIs), particularly oxazolidinone-class antibiotics (e.g., Linezolid) and direct Factor Xa inhibitors (e.g., Rivaroxaban), relies heavily on the precise construction of a 5-substituted oxazolidin-2-one ring. The choice of the chiral C3 building block dictates the step economy, environmental footprint, and impurity profile of the entire manufacturing process.

This guide objectively compares the traditional workhorse, (S)-epichlorohydrin (ECH) , against the highly convergent alternative, N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-glycidyl acetamide), providing mechanistic insights, experimental protocols, and performance metrics.

Mechanistic & Structural Paradigm

The fundamental difference between these two starting materials lies in their functionalization state.

(S)-Epichlorohydrin is a highly reactive, versatile, but unfunctionalized chiral epoxide[1]. Because it lacks the terminal acetamide group required for drugs like Linezolid and Rivaroxaban, its use necessitates a multi-step sequence: nucleophilic ring-opening (often with phthalimide or azide), coupling with an aryl carbamate or aniline, and subsequent deprotection/acetylation[2]. This prolonged sequence increases the risk of enantiomeric purity erosion via Payne rearrangement or competing SN2' pathways if temperature and base equivalents are not strictly controlled[3].

Conversely, N-[(2S)-oxiranylmethyl]acetamide features a pre-installed acetamide moiety. This allows for a highly convergent, step-economical direct coupling with aryl isocyanates or carbamates, bypassing the need for hazardous azidation or harsh deprotection steps[4].

SyntheticPathways cluster_ECH Pathway A: (S)-Epichlorohydrin cluster_Acetamide Pathway B: N-[(2S)-oxiranylmethyl]acetamide ECH (S)-Epichlorohydrin Phthalimide Phthalimide Addition ECH->Phthalimide RingOpen Aryl Coupling & Cyclization Phthalimide->RingOpen Deprotect Deprotection & Acetylation RingOpen->Deprotect API1 Linezolid / Rivaroxaban Deprotect->API1 Acetamide N-[(2S)-oxiranylmethyl] acetamide DirectCouple Direct Aryl Isocyanate Coupling & Cyclization Acetamide->DirectCouple API2 Linezolid DirectCouple->API2

Fig 1: Step-economy comparison between (S)-epichlorohydrin and pre-installed acetamide pathways.

Performance & Yield Analysis

The following table synthesizes the quantitative performance metrics of both starting materials when applied to the total synthesis of Linezolid.

Metric(S)-EpichlorohydrinN-[(2S)-oxiranylmethyl]acetamide
Chemical Formula C₃H₅ClOC₅H₉NO₂
Molecular Weight 92.52 g/mol 115.13 g/mol
Steps to Linezolid API 4 to 5 steps[5]1 to 2 steps[4]
Overall Yield (Typical) 35% – 53%[6]65% – 75%[4]
Enantiomeric Excess (ee) High risk of erosion if >60°C>99% retention (mild conditions)
Genotoxic Impurity (GTI) Risk High (Alkylating agent)[7]Low (Solid/stable intermediate)
Atom Economy Moderate (Phthalimide waste)[2]High (Direct incorporation)

Experimental Methodologies & Causality

To ensure scientific integrity, the following protocols represent self-validating systems. The causality behind each reagent choice is explicitly defined to aid process chemists in scale-up operations.

Protocol A: Synthesis of Linezolid Precursor via (S)-Epichlorohydrin[2]

Objective: Synthesize (S)-glycidyl phthalimide, a key intermediate, while preventing epoxide racemization.

  • Reaction Setup: Suspend 1H-isoindole-1,3(2H)-dione (phthalimide, 1.0 eq) in isopropanol. Causality: Isopropanol is selected over water or methanol to balance reagent solubility while severely limiting the solvolysis of the highly reactive epichlorohydrin.

  • Epoxide Addition: Add (S)-epichlorohydrin (1.5 eq) and a catalytic amount of methylamine. Heat the mixture to exactly 60°C for 5 hours. Causality: The temperature is strictly capped at 60°C. Exceeding this thermal threshold initiates thermal racemization and promotes the formation of bis-alkylated dimeric impurities[2].

  • Cyclization: Cool to 10–15°C. Add 30% sodium methoxide in methanol portion-wise. Causality: The low temperature during alkoxide addition controls the exothermic ring-closure, ensuring the stereocenter remains intact (>99.5% ee)[5].

  • Validation: Quench with water, filter the resulting solid, and analyze via chiral HPLC (Daicel Chiralpak IA column). The (S)-enantiomer must elute before the (R)-enantiomer[6].

Protocol B: Direct Synthesis of Linezolid via N-[(2S)-oxiranylmethyl]acetamide[4]

Objective: One-pot coupling and cyclization to yield the final API.

  • Isocyanate Formation: Convert 3-fluoro-4-morpholinoaniline to its corresponding isocyanate using standard phosgenation or carbamate cracking.

  • Lewis Acid Activation: In a dry reactor under argon, dissolve the isocyanate and N-[(2S)-oxiranylmethyl]acetamide (1.05 eq) in anhydrous xylene. Add Lithium bromide (LiBr) and tributylphosphine oxide. Causality: LiBr acts as a mild, highly specific Lewis acid that coordinates to the epoxide oxygen, activating it for nucleophilic attack without cleaving the ring prematurely. Tributylphosphine oxide coordinates the lithium ion, increasing the nucleophilicity of the nitrogen intermediate[4].

  • Regioselective Cyclization: Heat the mixture to 90°C. The isocyanate directly attacks the less sterically hindered carbon of the activated epoxide, forming the oxazolidin-2-one ring in a single step.

  • Validation: The reaction is self-validating; Linezolid crystallizes directly from the xylene mixture upon cooling, bypassing the need for silica gel chromatography[4].

Safety, Toxicity, and Scale-up Considerations

When transitioning from bench to pilot-plant scale, the physical and toxicological properties of the starting materials dictate the required engineering controls.

RiskMitigation Start Chiral Epoxide Selection Node_ECH (S)-Epichlorohydrin Start->Node_ECH Node_Acet N-[(2S)-oxiranylmethyl]acetamide Start->Node_Acet Risk1 High Volatility & Genotoxicity Node_ECH->Risk1 Risk2 Racemization Risk during Amination Node_ECH->Risk2 Ben1 Pre-installed Pharmacophore Node_Acet->Ben1 Ben2 Lower Toxicity Profile Node_Acet->Ben2 Mit1 Strict Engineering Controls Risk1->Mit1 Mit2 Low Temp & Mild Bases Risk2->Mit2

Fig 2: Risk mitigation and strategic advantages in chiral epoxide selection.

(S)-Epichlorohydrin is a volatile liquid and a known alkylating agent. It carries a severe genotoxic impurity (GTI) warning. Regulatory agencies (FDA/EMA) require parts-per-million (ppm) level tracking of ECH and its solvolysis byproducts (e.g., 1,3-dichloro-2-propanol) in the final API[7].

N-[(2S)-oxiranylmethyl]acetamide is significantly heavier, less volatile, and lacks the highly reactive carbon-chlorine bond. By utilizing this advanced intermediate, manufacturers can push the genotoxic risk further upstream in the supply chain, simplifying the final API's regulatory filing and reducing the burden of rigorous GTI analytical testing.

Conclusion

While (S)-epichlorohydrin remains a remarkably cheap and versatile chiral pool building block, its application in modern oxazolidinone synthesis is hampered by multi-step inefficiencies, racemization risks, and severe toxicity profiles. N-[(2S)-oxiranylmethyl]acetamide represents a superior, highly convergent alternative. By pre-installing the acetamide pharmacophore, process chemists can reduce step counts, eliminate hazardous azidation/amination steps, and dramatically improve the overall atom economy of Linezolid and Rivaroxaban manufacturing.

References

  • ResearchGate. Preparation and drug application of chiral epichlorohydrin. Available at: [Link]

  • ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Available at: [Link]

  • ResearchGate. Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin. Available at: [Link]

  • Google Patents.CZ2012111A3 - Process for preparing rivaroxaban based on the use of (S)-epichlorohydrin.
  • Google Patents.US9643939B1 - Process for the preparation of linezolid.
  • Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Available at:[Link]

  • European Patent Office. Patent 2899185 - Processes for preparing linezolid. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for Determining N-[(2S)oxiranylmethyl]acetamide Purity

Introduction: The Analytical Imperative for a Chiral Intermediate N-[(2S)oxiranylmethyl]acetamide is a chiral epoxide of significant interest as a building block in pharmaceutical synthesis. The oxirane (epoxide) ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Chiral Intermediate

N-[(2S)oxiranylmethyl]acetamide is a chiral epoxide of significant interest as a building block in pharmaceutical synthesis. The oxirane (epoxide) ring is a highly reactive functional group, making it a versatile intermediate for introducing specific functionalities into a target active pharmaceutical ingredient (API). Its stereochemical configuration, designated by the (2S)-isomer, is critical; the presence of the unwanted (2R)-enantiomer can lead to significant differences in pharmacological activity or toxicity in the final drug product.

Therefore, robust analytical methods are required not only to determine the overall chemical purity (assay) but also to precisely quantify the enantiomeric excess (e.e.). This guide provides a comparative analysis of two orthogonal High-Performance Liquid Chromatography (HPLC) methods, each validated to assess a critical aspect of N-[(2S)oxiranylmethyl]acetamide purity.

  • Method A: Reversed-Phase HPLC (RP-HPLC) for the determination of achiral purity and the profile of process-related and degradation impurities.

  • Method B: Chiral Normal-Phase HPLC (NP-HPLC) for the specific quantification of the unwanted (2R)-enantiomer.

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][2][3][4]

The Two Pillars of Purity: Methodological Comparison

The selection of an analytical method is dictated by the specific question being asked. For N-[(2S)oxiranylmethyl]acetamide, there are two primary questions: "How much of the desired chemical entity is present relative to other chemical impurities?" and "How much of the desired (2S)-enantiomer is present relative to its mirror image?" No single method efficiently answers both.

Method A: Reversed-Phase HPLC for Assay and Achiral Impurities

Principle & Rationale: This method is the workhorse for determining overall purity. A nonpolar stationary phase (C18) is used with a polar mobile phase. N-[(2S)oxiranylmethyl]acetamide, being a polar molecule, will have moderate retention, allowing for separation from less polar starting materials or more polar degradation products. UV detection is suitable as the amide bond provides a chromophore. This method is designed to be stability-indicating, meaning it can separate the main compound from products formed under stress conditions.[5][6][7]

Method B: Chiral Normal-Phase HPLC for Enantiomeric Purity

Principle & Rationale: To separate enantiomers, a chiral environment is necessary. This is achieved using a Chiral Stationary Phase (CSP). For epoxide-containing compounds, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven highly effective.[8][9][10][11] The separation occurs in a non-polar mobile phase (normal-phase), where differential interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector on the CSP allow for their resolution.

The following diagram illustrates the overall validation workflow applied to both methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application dev Method Development & Optimization Select Column & Mobile Phase Optimize Flow, Temp, Wavelength val Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOD & LOQ Robustness dev->val Proceed to Validation app Routine Analysis QC Release Testing Stability Studies val->app Implement Method Validation_Parameters cluster_Assay Assay & Impurity Tests Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for LOQ LOQ Specificity->LOQ Prerequisite for LOD LOD Specificity->LOD Prerequisite for Range Range Linearity->Range Accuracy->Precision LOQ->LOD Robustness Robustness

Sources

Validation

Yield Comparison and Mechanistic Evaluation of Linezolid Synthesis Routes Using N-[(2S)-oxiranylmethyl]acetamide

Strategic Rationale: Why N-[(2S)-oxiranylmethyl]acetamide? Traditional syntheses of Linezolid—a critical oxazolidinone antibiotic used against MRSA and VRE—often rely on the chiral building block (R)-glycidyl butyrate.

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Why N-[(2S)-oxiranylmethyl]acetamide?

Traditional syntheses of Linezolid—a critical oxazolidinone antibiotic used against MRSA and VRE—often rely on the chiral building block (R)-glycidyl butyrate. While historically effective, this legacy route requires a cumbersome sequence to install the terminal acetamide group, introducing safety risks and yield attrition[1].

Conversely, utilizing N-[(2S)-oxiranylmethyl]acetamide (the chiral epoxyacetamide) represents a highly convergent, atom-economical strategy. It pre-installs the complete C5-substituent, obviating the need for downstream hydroxyl activation and hazardous displacement steps[1]. This guide evaluates the two primary methodologies for coupling this epoxide to the 3-fluoro-4-morpholinophenyl core: the Isocyanate Route and the Carbamate Route .

Quantitative Yield Comparison

The following table summarizes the performance metrics of the primary synthetic routes utilizing N-[(2S)-oxiranylmethyl]acetamide.

Synthesis RouteReagents / CatalystBase / SolventReaction TempIsolated Yield (%)Purity (HPLC area %)Key AdvantageKey Limitation
Isocyanate Route Isocyanate + Epoxide, LiBr, Bu₃PONone / Xylene140 °C (Reflux)~75.0%>95.0%Direct cycloaddition, high atom economyIsocyanate instability, high thermal requirement
Carbamate Route (Methyl) Methyl Carbamate + EpoxideLiOtBu / DMF5–21 °C72.1% - 78.0%98.0%Stable intermediates, mild thermal conditionsRequires strong base, competitive oxazoline formation
Carbamate Route (Benzyl) Benzyl Carbamate + Epoxiden-BuLi / THF-78 °C to RT~80.0%>98.0%Excellent leaving group, high conversionCryogenic conditions required for n-BuLi

Mechanistic Pathways

LinezolidSynthesis Epoxide N-[(2S)-oxiranylmethyl]acetamide (Key Chiral Building Block) Isocyanate Aryl Isocyanate Route Epoxide->Isocyanate + Aryl Isocyanate Carbamate Aryl Carbamate Route Epoxide->Carbamate + Aryl Carbamate Cat LiBr / Bu3PO 140°C, Xylene Isocyanate->Cat Base LiOtBu or n-BuLi 5°C to RT, DMF/THF Carbamate->Base Int1 Transient Halohydrin & Cycloaddition Cat->Int1 Int2 Anionic Ring-Opening & Alkoxide Loss Base->Int2 Linezolid Linezolid (Target API) Int1->Linezolid Yield: ~75% Int2->Linezolid Yield: 72-85%

Mechanistic divergence of Linezolid synthesis using N-[(2S)-oxiranylmethyl]acetamide.

Experimental Workflows & Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each critical parameter.

Protocol A: The Carbamate Deprotonation Route (Preferred for Scale-Up)

Based on the [1].

  • Substrate Solvation and Base Addition: Dissolve methyl 3-fluoro-4-morpholinophenylcarbamate (1.0 equiv) in anhydrous DMF (2 mL/g). Cool the reactor to 5 °C. Add a solution of Lithium tert-butoxide (LiOtBu) in THF (3.0 equiv) dropwise[1].

    • Causality: LiOtBu is chosen over stronger bases to prevent the degradation of the acetamide moiety. It selectively deprotonates the carbamate nitrogen, generating a highly nucleophilic lithium amide. DMF stabilizes the polar transition state.

  • Epoxide Coupling: Introduce N-[(2S)-oxiranylmethyl]acetamide (1.3 to 2.0 equiv) slowly, maintaining the internal temperature below 21 °C. Stir for 21 hours[1].

    • Causality: The lithium ion acts as a Lewis acid, coordinating to the epoxide oxygen and directing the nucleophilic attack of the amide to the less sterically hindered terminal carbon. The slow reaction time minimizes thermal runaway and competitive oxazoline formation[1].

  • Self-Validating In-Process Control (IPC): Pull an aliquot for HPLC analysis. The system is self-validating: the reaction is deemed complete only when the carbamate peak area is <5% and the Linezolid peak indicates >87% conversion[1].

  • Cyclization and Isolation: Quench with aqueous methanol. The intermediate alkoxide attacks the carbamate carbonyl, expelling methoxide to close the oxazolidinone ring. Extract, concentrate, and crystallize from xylenes[1].

    • Yield: 72.1% to 78.0% isolated yield; 98.0% purity[1].

Protocol B: The Isocyanate Cycloaddition Route

Based on [2].

  • Catalyst Complexation: In a dry reactor, suspend N-[(2S)-oxiranylmethyl]acetamide (1.0 equiv) in xylene. Add Lithium bromide (LiBr, 0.1 equiv) and tributylphosphine oxide (Bu₃PO, 0.1 equiv)[2].

    • Causality: This is a classic Lewis acid-base co-catalysis. Bu₃PO acts as a phase-transfer agent, solubilizing the LiBr in non-polar xylene. The Li⁺ activates the epoxide, while Br⁻ transiently opens the ring to form a reactive halohydrin, vastly lowering the activation energy for cycloaddition[2].

  • Isocyanate Addition: Heat the mixture to 140 °C (reflux). Slowly add 3-fluoro-4-morpholinophenyl isocyanate (1.05 equiv) dissolved in xylene[2].

    • Causality: Elevated temperatures are mandatory to drive the insertion of the isocyanate into the transient halohydrin intermediate. The dropwise addition prevents isocyanate dimerization (formation of uretidinediones).

  • Self-Validating In-Process Control (IPC): Monitor the disappearance of the isocyanate stretch via in-line FTIR (around 2260 cm⁻¹). The protocol is self-validating when the isocyanate signal flatlines, confirming complete consumption of the electrophile.

  • Isolation: Cool the mixture to room temperature, wash with water to remove the catalyst complex, and precipitate the product using ethyl acetate/hexane.

    • Yield: ~75.0% isolated yield; >95% purity.

Critical Discussion: Which Route is Superior?

While both routes utilize the highly efficient N-[(2S)-oxiranylmethyl]acetamide building block, the Carbamate Route is generally preferred in modern process chemistry. The Isocyanate Route, though atom-economical (no leaving group waste), suffers from the inherent moisture sensitivity and toxicity of isocyanates, alongside the energy penalty of refluxing xylene[2]. The Carbamate Route operates near room temperature and utilizes stable, easily handled intermediates, resulting in a higher purity profile (98.0% vs >95%) and a slightly superior isolated yield (78% vs 75%)[1].

References

  • Title: The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Processes for preparing linezolid (US9656973B2)

Sources

Comparative

Spectroscopic Validation of N-[(2S)oxiranylmethyl]acetamide: A Comparative Guide to Absolute Configuration Workflows

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical bottleneck of validating small, flexible chiral molecules. N-[(2S)oxiranylmethyl]acetamide (CAS: 183805-10-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical bottleneck of validating small, flexible chiral molecules. N-[(2S)oxiranylmethyl]acetamide (CAS: 183805-10-9) is a prime example. Featuring a highly strained epoxide ring and a rigid acetamide moiety, this molecule serves as a critical chiral intermediate in the synthesis of oxazolidinone antibiotics like Linezolid .

Validating that a synthesized batch is strictly the (2S) enantiomer—and not the (2R) or a racemate—is paramount. A single stereochemical inversion at this stage propagates through the synthetic route, directly compromising the drug's binding affinity to the bacterial 50S ribosomal subunit.

Traditional optical rotation (polarimetry) provides a single scalar value ( [α]D​ ) that is notoriously susceptible to solvent effects, concentration errors, and trace impurities. To achieve true scientific integrity, we must move beyond scalar values and utilize multidimensional spectroscopic workflows. This guide objectively compares the traditional NMR + Chiral Solvating Agent (CSA) workflow against the advanced Vibrational Circular Dichroism (VCD) + HRMS workflow, providing the experimental causality required for authoritative structural validation.

Comparative Workflow Analysis

To establish a self-validating analytical system, the chosen workflow must not only identify the functional groups but unambiguously map their 3D spatial arrangement.

G Start N-[(2S)oxiranylmethyl]acetamide Validation MethodA Method A: Traditional NMR + Polarimetry Start->MethodA MethodB Method B: Advanced VCD + HRMS Start->MethodB NMR 1H/13C & 2D NMR (Structural Connectivity) MethodA->NMR IR FTIR & HRMS (Functional Groups & Mass) MethodB->IR CSA Chiral Solvating Agents (Diastereomeric shift) NMR->CSA ResultA Relative Stereochemistry (Prone to solvent effects) CSA->ResultA VCD VCD Spectroscopy (Absolute Configuration) IR->VCD ResultB Absolute Stereochemistry (Unambiguous 3D mapping) VCD->ResultB

Fig 1: Analytical workflow comparing traditional NMR and advanced VCD methodologies.

Method A: Traditional 1D/2D NMR with Chiral Solvating Agents (CSAs)

Standard 1H and 13C NMR easily confirm the 2D connectivity of the oxirane ring (protons at ~2.6–3.1 ppm) and the acetamide group. However, NMR in an achiral environment cannot distinguish enantiomers. To force separation, a Chiral Solvating Agent (CSA) like Pirkle's alcohol is introduced to create transient diastereomeric complexes.

Method B: Advanced Vibrational Circular Dichroism (VCD)

VCD has emerged as the gold standard for assigning absolute configuration (AC) in solution . It measures the differential absorption of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during vibrational transitions . Because the (2S) and (2R) enantiomers interact differently with circularly polarized light, VCD provides an unambiguous, mirror-image spectral signature that can be directly correlated to Density Functional Theory (DFT) calculations without needing a physical reference standard .

Step-by-Step Experimental Methodologies

Protocol A: NMR & CSA Titration
  • Purity Verification (1H NMR): Dissolve 5 mg of the sample in 500 µL of CDCl3​ .

    • Causality: Establishing chemical purity is non-negotiable. Trace impurities or residual solvents can competitively interact with the CSA, shifting the equilibrium and producing false diastereomeric ratios.

  • Internal Standardization: Add 0.1% Tetramethylsilane (TMS).

    • Causality: A self-validating system requires an internal zero-point reference to ensure that observed chemical shifts are due to chiral interactions, not magnetic field drift.

  • CSA Titration: Add (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol in 0.5 molar equivalents.

    • Causality: The chiral alcohol forms transient hydrogen bonds with the acetamide carbonyl and the epoxide oxygen. Because the (2S) and (2R) enantiomers fit differently into the chiral pocket of the CSA, their magnetic environments diverge, splitting the acetamide methyl singlet (~2.0 ppm).

  • Integration: Calculate the enantiomeric excess (ee%) from the integral ratio of the split peaks.

    • Limitation: This is a relative measurement. Without a known (2S) standard to confirm which peak belongs to which enantiomer, absolute configuration remains unverified.

Protocol B: VCD & DFT Modeling (Recommended)
  • Sample Preparation: Dissolve 10 mg of N-[(2S)oxiranylmethyl]acetamide in 150 µL of CDCl3​ .

    • Causality: CDCl3​ is selected because it is non-coordinating (preserving the molecule's natural conformational ensemble) and possesses a wide IR transmission window, avoiding signal masking in the critical 1100–1300 cm−1 (epoxide deformations) and 1600–1700 cm−1 (Amide I/II) regions.

  • Baseline Validation: Record the VCD spectrum of the pure CDCl3​ solvent in a BaF2​ cell (100 µm path length).

    • Causality: This self-validating step ensures that the measured ΔA is strictly zero across the spectrum, confirming that no artifactual birefringence from the cell windows is skewing the data.

  • Spectral Acquisition: Acquire IR and VCD spectra simultaneously using a polarization-modulated FT-IR spectrometer. Accumulate scans for 4–6 hours.

    • Causality: VCD signals are 10−4 to 10−5 times weaker than standard IR absorptions; prolonged accumulation is strictly required to achieve a rigorous signal-to-noise ratio .

  • DFT Computational Modeling: Perform B3LYP/6-311+G** calculations to generate theoretical IR and VCD spectra for the (2S) conformers.

  • Similarity Analysis: Overlay experimental and theoretical spectra to calculate the Enantiomeric Similarity Index (ESI).

VCDLogic Sample Prepare Sample in CDCl3 (0.1 - 0.5 M) IR_Acq Acquire IR Spectrum (Amide & Epoxide bands) Sample->IR_Acq VCD_Acq Acquire VCD Spectrum (ΔA = AL - AR) IR_Acq->VCD_Acq Compare Compare Experimental vs. Theoretical Spectra VCD_Acq->Compare DFT DFT Computational Modeling (B3LYP/6-311+G**) DFT->Compare Match High Similarity Index? (ESI > 80%) Compare->Match Valid Absolute Configuration Confirmed as (2S) Match->Valid Yes Invalid Re-evaluate Conformers or Purity Match->Invalid No

Fig 2: Logical decision tree for VCD-based absolute configuration assignment.

Quantitative Performance Comparison

The following table summarizes the operational and analytical differences between the two methodologies when applied to N-[(2S)oxiranylmethyl]acetamide.

Performance MetricMethod A: 1D/2D NMR + CSAMethod B: VCD + HRMS
Primary Output Relative stereochemistry (ee%)Absolute configuration (3D spatial)
Reference Standard Required for absolute assignmentNot required (relies on DFT physics)
Sample Recovery Low (contaminated by CSA)High (pristine, non-destructive)
Acquisition Time < 1 hour4 - 6 hours
Stereochemical Certainty Moderate (susceptible to solvent effects)Very High (unambiguous spatial mapping)
Key Spectral Markers Chemical shift splitting (~2.0 ppm)Epoxide ring deformation (~1150 cm−1 )

Conclusion & Best Practices

For the structural validation of N-[(2S)oxiranylmethyl]acetamide, relying solely on traditional NMR and polarimetry introduces an unacceptable degree of relative uncertainty. While NMR with CSAs is excellent for rapid enantiomeric excess (ee%) estimations, it fails to provide independent absolute configuration.

Vibrational Circular Dichroism (VCD) is the superior alternative. By directly coupling the experimental differential absorption of the epoxide and amide vibrational modes with quantum mechanical DFT predictions, VCD creates a self-validating, closed-loop system. It unambiguously confirms the (2S) stereocenter without the need for chemical derivatization, crystallization, or physical reference standards, ensuring absolute confidence before advancing the intermediate into active pharmaceutical ingredient (API) synthesis.

References

  • Bruker Optics. "Vibrational circular dichroism (VCD) - Instrumentation and Methodology." Bruker. Available at:[Link]

  • Batista, J. M., et al. "Stereochemistry of natural products from vibrational circular dichroism." Chemical Communications (RSC Publishing), 2015. Available at:[Link]

  • Merten, C., et al. "Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy." The Journal of Organic Chemistry (ACS Publications), 2019. Available at:[Link]

  • UK Chemical Suppliers. "Linezolid Impurities and Intermediates: N-[(2S)oxiranylmethyl]acetamide." Available at: [Link]

Validation

Comparative analysis of N-[(2S)oxiranylmethyl]acetamide and glycidyl butyrate in synthesis

Comparative Analysis of Chiral Epoxide Synthons in Oxazolidinone Antibacterial Synthesis: N-[(2S)-oxiranylmethyl]acetamide vs. (R)-Glycidyl Butyrate As the demand for novel oxazolidinone antibacterials (such as Linezolid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Chiral Epoxide Synthons in Oxazolidinone Antibacterial Synthesis: N-[(2S)-oxiranylmethyl]acetamide vs. (R)-Glycidyl Butyrate

As the demand for novel oxazolidinone antibacterials (such as Linezolid) and anticoagulants (such as Rivaroxaban) grows, the selection of chiral building blocks during active pharmaceutical ingredient (API) manufacturing becomes a critical parameter. The construction of the 3-aryl-2-oxazolidinone core relies heavily on the stereoselective ring-opening and subsequent cyclization of chiral epoxides.

This guide provides an in-depth, objective comparison of the two most prominent synthons in this space: (R)-glycidyl butyrate and N-[(2S)-oxiranylmethyl]acetamide (also known as (S)-glycidyl acetamide). By examining their mechanistic roles, synthetic workflows, and process chemistry metrics, we can establish a clear framework for route selection in drug development.

Mechanistic Causality & Stereochemical Dynamics

Both synthons serve the same fundamental purpose: they provide the three-carbon backbone and the oxygen atom necessary to form the oxazolidinone ring while establishing the critical stereocenter at the C5 position.

The reaction initiates via the nucleophilic attack of an N-lithioarylcarbamate at the less sterically hindered terminal carbon (C3) of the epoxide. This regioselective opening generates a lithium alkoxide intermediate. The alkoxide then undergoes an intramolecular transesterification, attacking the carbamate carbonyl to close the oxazolidinone ring and expel the leaving group (an alkoxide or butyrate)[1].

Mechanism_Cyclization N1 N-Lithioarylcarbamate (Strong Nucleophile) N2 Regioselective Epoxide Opening (Attack at less hindered C3) N1->N2 N3 Lithium Alkoxide Intermediate (Stereocenter Retained) N2->N3 N4 Intramolecular Transesterification (Cyclization & Leaving Group Expulsion) N3->N4 N5 2-Oxazolidinone Core Formation N4->N5

Fig 1: Mechanistic pathway of oxazolidinone ring formation via epoxide opening.

Expert Insight: The CIP Priority Stereochemical Shift A common point of confusion in oxazolidinone synthesis is the apparent "inversion" of stereochemistry when comparing the (R)-glycidyl butyrate route to the final (S)-Linezolid product. No chiral inversion occurs at the C5 stereocenter during these transformations. Instead, this is a classic artifact of the Cahn-Ingold-Prelog (CIP) priority rules. In the intermediate formed by (R)-glycidyl butyrate, the C5 substituents are prioritized as follows: -O(ring) > -CH2OH > -CH2-N(ring). However, once the hydroxyl group is converted to an acetamide in the final API, the priority shifts. Because the ring nitrogen is attached to an aryl group, -CH2-N(ring) takes priority over -CH2NHAc. This swapping of priority 2 and 3 changes the absolute configuration designation from (R) to (S), despite the 3D spatial arrangement remaining physically identical[2].

Comparative Analysis: Synthetic Workflows

The choice between these two synthons dictates whether the synthesis will be a multi-step linear sequence or a highly convergent one-pot process.

Route A: The (R)-Glycidyl Butyrate Pathway (The Brickner Route)

Pioneered during the early development of Linezolid, this route uses (R)-glycidyl butyrate to form an (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate[3]. While the cyclization is exceptionally high-yielding and reliable, the resulting hydroxyl group must undergo a lengthy functional group interconversion: activation (mesylation/tosylation), displacement by sodium azide, reduction of the azide to an amine, and final acetylation[2].

Route B: The N-[(2S)-oxiranylmethyl]acetamide Pathway (The Convergent Route)

This synthon pre-installs the acetamide moiety. Condensation of the aryl carbamate directly with N-[(2S)-oxiranylmethyl]acetamide yields the final (S)-acetamidomethyl-2-oxazolidinone core in a single step[4]. Historically, early attempts using alkali metal alkoxides at high temperatures (90–110 °C) led to undesired rearrangements[5]. However, modern process chemistry has resolved this by utilizing non-nucleophilic, bulky bases (like Lithium tert-butoxide) at ambient temperatures, preventing attack on the sensitive acetamide carbonyl[6].

Workflow_Comparison cluster_A Route A: (R)-Glycidyl Butyrate (Multi-Step) cluster_B Route B: N-[(2S)-oxiranylmethyl]acetamide (Convergent) A1 N-Aryl Carbamate A3 (R)-5-(Hydroxymethyl) Oxazolidinone A1->A3 n-BuLi, -78°C A2 (R)-Glycidyl Butyrate A2->A3 n-BuLi, -78°C A4 Activation & Azidation (NaN3 Hazard) A3->A4 A5 Reduction & Acetylation A4->A5 A6 (S)-Oxazolidinone API A5->A6 B1 N-Aryl Carbamate B3 (S)-Oxazolidinone API B1->B3 LiOtBu, DMF, RT B2 N-[(2S)-oxiranylmethyl] acetamide B2->B3 LiOtBu, DMF, RT

Fig 2: Synthetic workflow comparison between the multi-step and convergent routes.

Quantitative Data & Performance Metrics

The following table summarizes the process chemistry metrics for both synthetic routes when scaled for API manufacturing.

Metric(R)-Glycidyl Butyrate RouteN-[(2S)-oxiranylmethyl]acetamide Route
Step Count (from epoxide) 4 Steps (Coupling, Activation, Azidation, Reduction/Acylation)1 Step (Direct Coupling)
Overall Yield (Typical) 65% - 75% (over 4 steps)70% - 85% (single step, optimized)
Key Intermediates (R)-5-(hydroxymethyl)-2-oxazolidinoneNone (Direct to API)
Safety Profile Moderate/High Risk (Requires hazardous sodium azide)Excellent (Azide-free process)
Base / Conditions n-BuLi at -78 °C (Cryogenic)LiOtBu at 5–25 °C (Ambient)
Atom Economy Lower (Loss of butyrate, mesylate, N₂ gas)Higher (Loss of alkoxide/acetate)

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols represent the optimized, self-validating systems for each route.

Protocol A: Synthesis via (R)-Glycidyl Butyrate[1]

Causality Check: n-Butyllithium (n-BuLi) is strictly added at cryogenic temperatures (-78 °C) to quantitatively generate the N-lithio anion while preventing the thermal decomposition of the carbamate into an isocyanate.

  • Preparation: Dissolve the N-aryl carbamate (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reactor to -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 30 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete deprotonation.

  • Coupling: Add (R)-glycidyl butyrate (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow the system to warm to room temperature over 16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: TLC should indicate the complete consumption of the carbamate. The intermediate (R)-5-(hydroxymethyl)-2-oxazolidinone is typically isolated in >90% yield and >98% ee.

Protocol B: Synthesis via N-[(2S)-oxiranylmethyl]acetamide[4][6]

Causality Check: Lithium tert-butoxide (LiOtBu) is utilized instead of n-BuLi. LiOtBu is basic enough to deprotonate the carbamate but its steric bulk prevents nucleophilic attack on the sensitive acetamide carbonyl, thereby avoiding the rearrangement side-reactions observed in earlier methodologies.

  • Preparation: Dissolve the N-aryl carbamate (1.0 equiv) and N-[(2S)-oxiranylmethyl]acetamide (1.5 equiv) in anhydrous DMF at 15 °C.

  • Deprotonation & Coupling: Slowly add a solution of LiOtBu (1.5 equiv, 1.0 M in THF) while maintaining the internal temperature below 25 °C.

  • Reaction: Stir the reaction mixture at 20–25 °C for 18–24 hours.

  • Workup: Quench the reaction by adding water and extract with dichloromethane (DCM). Wash the organic phase extensively with water to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation: HPLC monitoring should show direct conversion to the (S)-acetamidomethyl-2-oxazolidinone API (e.g., Linezolid). Crystallization from ethyl acetate/heptane typically yields the final product in 75–80% yield.

Conclusion

While (R)-glycidyl butyrate remains a historically significant and highly reliable synthon for oxazolidinone synthesis, its reliance on cryogenic conditions and hazardous azide chemistry makes it less favorable for modern, sustainable API manufacturing. Conversely, N-[(2S)-oxiranylmethyl]acetamide offers a highly convergent, atom-economical, and azide-free pathway. By leveraging modern bulky bases like LiOtBu to suppress unwanted rearrangements, researchers can utilize the acetamide synthon to drastically reduce step count, improve E-factors, and streamline the scale-up of critical antibacterial and anticoagulant therapeutics.

References

  • Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7DoifLGL9KE2snl264ouc6LhTqoTsQ5CE9hya3bldglqI_JGV8JIbYkNjTq5ee5D7cSxBb-Hg_hPsqjRP4NtIx9mfeZ_C8qzq4n0oIa82_hdUMUYpKBmFx627o90w08FQ0Q=]
  • n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone - Organic Syntheses Procedure. orgsyn.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1stPrJUnG3-5n9YsdZUkMdtvBWc46KNsw65YIaO4LBr-lLiBxh1H21vf-uWGASZb4jB1uazeX8zvKMZKsPgwLrJYefzt4CzruHCedaZubDfxfgxeyTqVvJZjIEG7YzaPBTb2P]
  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Organic Process Research & Development. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMKMGz3zuH5m0YMz0AvzXcR2YVVGkafrFRHzBr-LGTVMuHw03N8zYDElkqeCJnr_erv6svSr_H7dAucIcjoBfNKgbBq7rRt2dFxrii1JRIpyqvqvUJnGhkbyPS10QA5c0y-8qJrw==]
  • WO2007116284A1 - Process for preparing linezolid - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTFk8PW7nQDhVsrNtlZH5Htaj7ivtg3Okbppj4ZLaap-3-70_iHc2xgn7TaTzZXeC6IeCh5HHRQoZMBPOLo8P-3hzIkmHYRnsOQA3swjfYHTyH3EB6K8QKQD1Pp5fJNleTW8ZyK6MnberMBsdCzQ==]
  • US6716980B2 - Process to produce oxazolidinones - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8lQkzmrq7RBEnMFNuZDSZAkhlzea3MvFkSTFO0PDGyXT1SgZ08yLYG5EwYvDBv63n7URimcfilzsXQetNa1zRi4swDdhu7lna2HAvR_SQbQ-iG8RJxnwgHi_uKHd5evinnppYQF3PyNIiXw==]

Sources

Comparative

A Comparative Guide to Validating the Ring-Opening Regioselectivity of N-[(2S)oxiranylmethyl]acetamide

Introduction: The Critical Role of a Versatile Chiral Synthon N-[(2S)oxiranylmethyl]acetamide, a derivative of (S)-glycidol, is a highly valuable chiral building block in modern organic synthesis. Its utility stems from...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Versatile Chiral Synthon

N-[(2S)oxiranylmethyl]acetamide, a derivative of (S)-glycidol, is a highly valuable chiral building block in modern organic synthesis. Its utility stems from the strained three-membered epoxide ring, which is primed for nucleophilic attack, leading to the formation of vicinal β-amino alcohols. These structural motifs are central to a vast array of pharmaceuticals, including beta-blockers and antiviral agents. However, the synthetic value of this epoxide is entirely dependent on the ability to control and validate the regioselectivity of its ring-opening. An attack at the terminal (C1) versus the internal (C2) carbon of the oxirane ring yields two distinct constitutional isomers. For drug development professionals, ensuring the formation of the correct isomer is not a matter of optimization, but of absolute necessity for therapeutic efficacy and safety.

This guide provides an in-depth comparison of experimental methodologies to validate the regioselectivity of this critical transformation. We will explore the mechanistic underpinnings that dictate the reaction's outcome and present detailed protocols for the analytical techniques required to confirm it, ensuring scientific integrity and reproducibility in your research.

Part 1: Mechanistic Foundations of Epoxide Ring-Opening

The regiochemical outcome of the nucleophilic attack on an unsymmetrical epoxide like N-[(2S)oxiranylmethyl]acetamide is not arbitrary; it is governed by a delicate interplay of steric and electronic factors, which are heavily influenced by the reaction conditions. The two primary mechanistic pathways are base-catalyzed (or neutral) and acid-catalyzed ring-opening.[1][2]

Base-Catalyzed and Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, the ring-opening proceeds via a classic SN2 mechanism.[3] The nucleophile directly attacks one of the electrophilic carbons of the epoxide. Because the SN2 reaction is highly sensitive to steric hindrance, the nucleophile will preferentially attack the less sterically encumbered carbon atom.[1] In the case of N-[(2S)oxiranylmethyl]acetamide, this is the terminal C1 carbon.

  • Causality: The acetamide side chain presents significant steric bulk around the C2 carbon. Consequently, the "path of least resistance" for the incoming nucleophile is the terminal C1 position. This leads to the formation of the "normal" or C1-attack product.

Acid-Catalyzed Conditions: A Hybrid SN1/SN2 Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[4] This protonation activates the epoxide, and the subsequent C-O bonds begin to weaken. A partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2), giving the transition state significant SN1-like character.[3][4]

  • Causality: While the reaction still proceeds with backside attack (an SN2 characteristic), the regioselectivity is now governed by electronics rather than sterics.[4] The nucleophile, which may be weak under these conditions (e.g., water or an alcohol), will preferentially attack the carbon atom that can best stabilize the developing positive charge—the internal C2 carbon. This leads to the formation of the "abnormal" or C2-attack product.

Analytical_Workflow cluster_nmr NMR Analysis cluster_hplc HPLC Analysis crude Crude Reaction Mixture nmr_prep Prepare Sample in Deuterated Solvent crude->nmr_prep hplc_prep Dissolve in Mobile Phase crude->hplc_prep nmr_acq Acquire 1H Spectrum nmr_prep->nmr_acq nmr_int Integrate Diagnostic Peaks nmr_acq->nmr_int result Regioisomeric Ratio (A:B) nmr_int->result hplc_inj Inject on Column hplc_prep->hplc_inj hplc_sep Separate Isomers hplc_inj->hplc_sep hplc_quant Integrate Peak Areas hplc_sep->hplc_quant hplc_quant->result

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Safety & Regulatory Compliance

Safety

N-[(2S)oxiranylmethyl]acetamide proper disposal procedures

Advanced Operational Guide: Safe Handling and Disposal of N-[(2S)-oxiranylmethyl]acetamide Executive Summary & Chemical Context N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9) is a highly valuable chiral epoxide util...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Safe Handling and Disposal of N-[(2S)-oxiranylmethyl]acetamide

Executive Summary & Chemical Context N-[(2S)-oxiranylmethyl]acetamide (CAS: 183805-10-9) is a highly valuable chiral epoxide utilized extensively as an intermediate in the synthesis of oxazolidinone antibacterial agents, such as Linezolid[1]. While its reactivity makes it an excellent synthetic building block, it also introduces significant operational hazards. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic-based protocols for the safe handling, deactivation, and disposal of this compound. By understanding the underlying chemical causality, laboratories can establish self-validating safety systems that protect personnel and ensure environmental compliance.

Mechanistic Hazard Profiling: The Causality of Risk

To implement effective safety measures, one must first understand why the chemical is hazardous. The core risk of N-[(2S)-oxiranylmethyl]acetamide resides in its strained three-membered oxirane ring.

  • Biological Toxicity (Alkylation): Epoxides are potent electrophiles. In biological systems, they can act as alkylating agents, indiscriminately attacking nucleophilic centers on proteins and DNA. This mechanism is the root cause of their classification as severe irritants, sensitizers, and potential mutagens.

  • Chemical Instability (Polymerization): The relief of ring strain provides a massive thermodynamic driving force for reactions. If exposed to strong Brønsted/Lewis acids, bases, or nucleophiles (like amines) without controlled cooling, the epoxide can undergo a runaway exothermic polymerization, potentially leading to container rupture[2].

EpoxideReactivity A N-[(2S)-oxiranylmethyl]acetamide (Strained Oxirane Ring) B Nucleophilic Attack (Electrophilic Center) A->B C DNA/Protein Alkylation (Toxicity/Mutagenicity) B->C Biological Target D Exothermic Polymerization (Chemical Hazard) B->D Uncontrolled Conditions E Controlled Ring-Opening (Deactivation) B->E Lab Quenching

Mechanistic pathways of N-[(2S)-oxiranylmethyl]acetamide reactivity and associated outcomes.

Quantitative Data & Waste Segregation

Proper logistical planning begins with accurate chemical profiling[3]. The following table summarizes the critical parameters required for waste segregation and risk assessment.

ParameterSpecificationOperational Implication
Chemical Name N-[(2S)-oxiranylmethyl]acetamideContains reactive epoxide and amide functional groups.
CAS Number 183805-10-9Use for precise SDS tracking and waste manifesting.
Molecular Formula C5H9NO2Halogen-free; dictates organic waste stream routing.
Molecular Weight 115.13 g/mol Required for calculating stoichiometric quenching equivalents.
Incompatibilities Acids, bases, amines, oxidizersMust be segregated from these in waste storage to prevent thermal events.
Target Waste Stream Halogen-Free Organic WasteMust be sent for high-temperature incineration.

Validated Disposal & Deactivation Protocols

Disposal strategies must be dictated by the scale of the waste and institutional Environmental Health and Safety (EHS) policies[2]. We provide two self-validating protocols: direct logistical disposal for bulk materials, and chemical deactivation for small-scale residuals.

DisposalWorkflow Start Waste Generation: N-[(2S)-oxiranylmethyl]acetamide Decision Quantity & Concentration? Start->Decision Quench In-Lab Deactivation (Acid-Catalyzed Hydrolysis) Decision->Quench Small Scale (< 25g) Collect Collect in Halogen-Free Organic Waste Container Decision->Collect Bulk/Pure (> 25g) Aqueous Neutralize & Collect as Aqueous/Organic Waste Quench->Aqueous Ring Opened (Diol) Label Label as Hazardous Waste (Toxic/Irritant) Collect->Label Incinerate High-Temperature Incineration (EHS Facility) Label->Incinerate Aqueous->Incinerate

Decision tree for the disposal and deactivation of epoxide-containing laboratory waste.

Protocol A: Direct EHS Disposal (For Bulk Material > 25g)

For larger quantities, in-lab quenching poses an unnecessary thermal risk. Direct transfer to EHS for high-temperature incineration is the authoritative standard.

  • Containment: Transfer the chemical into a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the cap is tightly sealed to prevent vapor release.

  • Segregation: Ensure the waste container is strictly free of any acidic, basic, or nucleophilic residues (e.g., ammonia, amines) to prevent spontaneous in-situ polymerization.

  • Labeling: Clearly label the container with "Hazardous Waste: N-[(2S)-oxiranylmethyl]acetamide". Mark the primary hazards as "Toxic" and "Irritant".

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray away from direct sunlight until EHS pickup.

Protocol B: In-Lab Deactivation via Hydrolysis (For Residuals < 25g)

For small quantities or reaction residuals, deactivating the epoxide ring prior to disposal eliminates the alkylation hazard[2]. This procedure uses acid-catalyzed hydrolysis to convert the epoxide into a benign diol (N-(2,3-dihydroxypropyl)acetamide).

  • Step 1: Dissolution. In a fume hood, dissolve the epoxide waste in a miscible co-solvent (e.g., Ethanol or Tetrahydrofuran) at a ratio of 1g epoxide to 10 mL solvent. Place the flask in an ice-water bath.

  • Step 2: Acidification. Slowly add 1M Sulfuric Acid ( H2​SO4​ ) dropwise while stirring. Use approximately 2 molar equivalents of water/acid mixture relative to the epoxide. Causality note: The ice bath dissipates the exothermic heat of the ring-opening reaction.

  • Step 3: Reaction Monitoring. Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Validate the complete consumption of the epoxide using Thin Layer Chromatography (TLC) or GC-MS. Self-validation: The disappearance of the epoxide spot confirms the elimination of the alkylating hazard.

  • Step 4: Neutralization. Once deactivation is confirmed, carefully neutralize the acidic solution to pH 7 using saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Step 5: Final Disposal. Transfer the neutralized, deactivated mixture to the standard aqueous/organic waste stream for EHS incineration.

Emergency Spill Response Logistics

In the event of an accidental spill, immediate operational control is required to prevent inhalation or dermal exposure.

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or laboratory exhaust is operating at maximum capacity.

  • PPE Upgrade: Responders must wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, as the heat of potential polymerization could cause ignition.

  • Collection & Decontamination: Sweep the absorbed material into a hazardous waste bucket using non-sparking tools. Wash the spill surface with a 5% solution of ethanolamine or a mild detergent to nucleophilically quench any microscopic residual epoxide, followed by a copious water rinse.

References

  • Title: US9656973B2 - Processes for preparing linezolid - Google Patents Source: Google Patents URL
  • Title: (S)-(+)-N-(oxiranylMethyl)
  • Source: EPFL (Prudent Practices for Disposal of Chemicals from Laboratories)

Sources

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